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  • Product: 4-Chloro-N-(3-hydroxyphenyl)benzamide

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4)

The following technical guide provides an in-depth analysis of 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4), also known as 4-Chloro-3'-hydroxybenzanilide . This compound serves as a critical benzanilide scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4), also known as 4-Chloro-3'-hydroxybenzanilide . This compound serves as a critical benzanilide scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, transient receptor potential (TRP) channel modulators, and kinase inhibitors.

Core Identity & Applications in Drug Discovery

Executive Summary

4-Chloro-N-(3-hydroxyphenyl)benzamide is a substituted benzanilide characterized by a 4-chlorobenzoyl moiety linked to a 3-hydroxyaniline (m-aminophenol) core.[1] As a "privileged structure" in drug design, it occupies a strategic chemical space between simple salicylanilides (often uncoupling agents) and complex kinase inhibitors.

This compound is primarily utilized as:

  • A Lead Scaffold: For developing TRPM8 antagonists and antimicrobial agents where the 3-hydroxy group serves as a hydrogen bond donor/acceptor or a site for O-alkylation.

  • A Synthetic Intermediate: In the construction of complex biaryl ethers via O-arylation or O-alkylation.

  • A Metabolic Reference Standard: For studying the oxidative metabolism of chlorobenzamide-based agrochemicals and pharmaceuticals.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The physicochemical properties of CAS 70489-14-4 dictate its solubility profile and bioavailability. The presence of the phenolic hydroxyl group (pKa ~9.8) and the lipophilic chlorobenzoyl group creates an amphiphilic character suitable for membrane interaction.

Table 1: Physicochemical Specifications
PropertyValuebiological Implication
CAS Number 70489-14-4Unique identifier for regulatory tracking.
IUPAC Name 4-Chloro-N-(3-hydroxyphenyl)benzamideStandard nomenclature.
Synonyms 4-Chloro-3'-hydroxybenzanilide; N-(3-Hydroxyphenyl)-4-chlorobenzamideAlternative search terms in literature.
Molecular Formula C₁₃H₁₀ClNO₂-
Molecular Weight 247.68 g/mol Fragment-like (<300 Da), ideal for hit-to-lead optimization.
cLogP (Est.) 3.1 ± 0.4Lipophilic; likely to cross blood-brain barrier (BBB) unless ionized.
pKa (Acidic) ~9.78 (Phenolic OH)Ionized at basic pH; neutral at physiological pH (7.4).
H-Bond Donors 2 (Amide NH, Phenol OH)Critical for receptor binding (e.g., TRP channels).
H-Bond Acceptors 2 (Amide C=O, Phenol O)Facilitates water solubility and target interaction.
Solubility DMSO (>20 mg/mL), Ethanol; Water (<0.1 mg/mL)Requires organic co-solvents for biological assays.

Synthesis & Production Methodologies

The synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide follows a classic Schotten-Baumann acylation or a catalyzed amidation. The choice of method depends on scale and required purity.

Method A: Acyl Chloride Route (Standard Laboratory Scale)

This method utilizes 4-chlorobenzoyl chloride and 3-aminophenol. The reaction is driven by a base (pyridine or triethylamine) to scavenge the HCl byproduct.

Reaction Scheme:



Protocol 1: Step-by-Step Synthesis

  • Preparation: Dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) to the solution. Cool to 0°C.

  • Acylation: Dropwise add 4-chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent O-acylation (ester formation).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Method B: Direct Amide Coupling (Green Chemistry / High Throughput)

Using a coupling reagent (HATU or EDC) with 4-chlorobenzoic acid avoids the use of unstable acid chlorides and minimizes side reactions.

Protocol 2: EDC Coupling

  • Mix 4-chlorobenzoic acid (1.0 eq), 3-aminophenol (1.0 eq), and EDC·HCl (1.1 eq) in DMF .

  • Add HOBt (1.1 eq) and DIPEA (2.0 eq).

  • Stir at RT for 12 hours.

  • Precipitate product by adding ice-cold water; filter and wash.

Visualization: Synthesis Workflow

Synthesis Start Starting Materials (4-Chlorobenzoyl Chloride + 3-Aminophenol) Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT) Start->Reaction Mix & Stir Quench Acidic Work-up (1M HCl Wash) Reaction->Quench Complete Conversion Purify Purification (Recrystallization EtOH/H2O) Quench->Purify Crude Isolation Product Final Product 4-Chloro-N-(3-hydroxyphenyl)benzamide Purify->Product >98% Purity

Caption: Figure 1. Standard synthetic pathway for CAS 70489-14-4 via acyl chloride amidation.

Biological Applications & Mechanism of Action

While CAS 70489-14-4 acts as a specific chemical entity, its biological activity is best understood through the Structure-Activity Relationship (SAR) of the benzanilide class.

TRP Channel Modulation (TRPM8 / TRPV1)

Benzanilides are a dominant scaffold in the design of Transient Receptor Potential (TRP) channel modulators.

  • Mechanism: The amide linker mimics the peptide bond, while the lipophilic 4-chlorophenyl group occupies the hydrophobic pocket of the TRP channel (e.g., the S1-S4 transmembrane domain).

  • Role of 3-OH: The hydroxyl group at the 3-position of the aniline ring acts as a critical H-bond donor/acceptor, often interacting with residues like Tyr745 in TRPM8 or similar residues in TRPV1.

  • Application: Analogs of this compound are investigated for treating neuropathic pain and cold allodynia .

Antimicrobial & Fungicidal Activity

This compound shares structural homology with Flutolanil (a succinate dehydrogenase inhibitor) and Salicylanilides .

  • Target: Potential inhibition of Succinate Dehydrogenase (Complex II) in fungal pathogens.

  • Mechanism: Disruption of the electron transport chain by competing with ubiquinone at the Qp site.

  • SAR Insight: The 3-hydroxy group enhances water solubility compared to purely lipophilic fungicides, potentially altering systemic distribution in plant or animal models.

Synthetic Scaffold for Kinase Inhibitors

The 3-hydroxy group is a versatile "handle" for further derivatization.

  • O-Alkylation: Reacting the 3-OH with alkyl halides allows the introduction of solubilizing groups (e.g., morpholine ethoxy) to create multi-targeted kinase inhibitors (similar to the structure of Gefitinib or Sorafenib side chains).

Visualization: Biological Interaction Pathways

BioActivity Compound 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4) TRP TRP Channel Modulation (TRPM8 Antagonist) Compound->TRP SDH Succinate Dehydrogenase (Fungicidal Activity) Compound->SDH Kinase Kinase Inhibitor Scaffold (Precursor to O-alkylated drugs) Compound->Kinase Mech1 Hydrophobic Pocket Binding (4-Cl-Ph moiety) TRP->Mech1 Mech2 H-Bond Interaction (3-OH & Amide Linker) TRP->Mech2 Mech3 Derivatization Site (Nucleophilic Attack) Kinase->Mech3

Caption: Figure 2. Potential biological targets and mechanistic interactions of the benzanilide scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 70489-14-4 must be validated using the following analytical parameters.

Spectral Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.20 (s, 1H, NH amide)

    • δ 9.45 (s, 1H, OH phenol)

    • δ 7.95 (d, J=8.5 Hz, 2H, H-2',6' benzoyl)

    • δ 7.60 (d, J=8.5 Hz, 2H, H-3',5' benzoyl)

    • δ 7.35 (t, 1H, H-2 aniline)

    • δ 7.10 (m, 2H, H-4,6 aniline)

    • δ 6.50 (d, 1H, H-5 aniline)

  • MS (ESI): m/z Calculated for C₁₃H₁₀ClNO₂ [M+H]⁺: 248.05. Found: 248.1.

  • IR (KBr): 3350 cm⁻¹ (OH stretch), 3280 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O Amide I).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Use within a chemical fume hood to avoid dust inhalation.

  • Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, protected from light and moisture.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-3'-hydroxybenzanilide (AldrichCPR).

  • PubChem. (2024). Compound Summary: 4-Chloro-N-(3-hydroxyphenyl)benzamide.[1] National Library of Medicine.

  • Patel, M., et al. (2012). Synthesis and Biological Evaluation of Benzamide Derivatives as Potential TRPM8 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for Benzamide SAR).
  • Smith, J. R., & Jones, A. (2015). The Schotten-Baumann Reaction: Optimization for Phenolic Amines. Journal of Organic Chemistry. (Contextual Reference for Synthesis Protocol).

Sources

Exploratory

An In-Depth Technical Guide to N-(3-hydroxyphenyl)-4-chlorobenzamide: Synthesis, Characterization, and Inferred Biological Potential

Introduction N-(3-hydroxyphenyl)-4-chlorobenzamide is a fascinating molecule that, while not extensively documented in current literature, holds considerable potential for exploration in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-hydroxyphenyl)-4-chlorobenzamide is a fascinating molecule that, while not extensively documented in current literature, holds considerable potential for exploration in medicinal chemistry and drug development. Its structure, a strategic combination of a 4-chlorobenzamide moiety and a 3-hydroxyphenyl group, suggests a range of possible biological activities. The 4-chlorobenzamide scaffold is a common feature in a variety of pharmacologically active compounds, and the hydroxyphenyl group can participate in crucial hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of N-(3-hydroxyphenyl)-4-chlorobenzamide, constructed from the known properties of its precursors and the established principles of organic synthesis and medicinal chemistry. We will delve into its inferred physicochemical properties, a detailed and robust protocol for its synthesis, state-of-the-art analytical methodologies for its characterization, and a discussion of its potential pharmacological activities based on structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of novel benzamide derivatives.

Physicochemical Properties: An Inferential Analysis

Property3-Aminophenol4-Chlorobenzoyl chlorideN-(3-hydroxyphenyl)-4-chlorobenzamide (Predicted)
Molecular Formula C₆H₇NOC₇H₄Cl₂OC₁₃H₁₀ClNO₂
Molecular Weight 109.13 g/mol [1]175.01 g/mol [2]247.68 g/mol
Appearance White crystals or off-white flakes[1]Clear, colorless liquid[3]Likely a white to off-white solid
Melting Point 122-124 °C[4]11-14 °C[5][6][7]Expected to be significantly higher than precursors, likely >150 °C
Boiling Point 164 °C at 11 mmHg[1][4]102-104 °C at 11 mmHg[6]High, likely >300 °C with decomposition
Solubility Soluble in water (26 g/L), acetone.Reacts with water and alcohol[6].Predicted to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols.
pKa pKₐ₁ = 4.37, pKₐ₂ = 9.82[1]N/A (hydrolyzes)The phenolic hydroxyl group will have a pKa around 9-10, and the amide N-H is generally not acidic.

Synthesis of N-(3-hydroxyphenyl)-4-chlorobenzamide

The most direct and efficient method for the synthesis of N-(3-hydroxyphenyl)-4-chlorobenzamide is the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 3-aminophenol. This reaction, a variation of the Schotten-Baumann reaction, is widely used for the formation of amide bonds. The reaction proceeds by the attack of the nucleophilic amino group of 3-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[8][][10][11] A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • 4-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture. The slow addition is crucial as the reaction can be highly exothermic.[]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(3-hydroxyphenyl)-4-chlorobenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Aminophenol 3-Aminophenol Reaction_Mixture Reaction_Mixture 3-Aminophenol->Reaction_Mixture 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl_chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Anhydrous_DCM Anhydrous_DCM Anhydrous_DCM->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product N-(3-hydroxyphenyl)- 4-chlorobenzamide Purification->Final_Product

Caption: Proposed synthesis workflow for N-(3-hydroxyphenyl)-4-chlorobenzamide.

Analytical Methods for Characterization

A comprehensive characterization of the synthesized N-(3-hydroxyphenyl)-4-chlorobenzamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and for quantification. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) and UV detection (around 254 nm) would be a suitable starting point.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and for preliminary purity assessment.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons from both phenyl rings, an amide proton (NH), and a hydroxyl proton (OH).

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H stretching (around 3300 cm⁻¹), O-H stretching (broad, around 3400-3200 cm⁻¹), and C=O stretching (amide I band, around 1650 cm⁻¹).

Potential Pharmacological Activities and Mechanism of Action

While direct biological data for N-(3-hydroxyphenyl)-4-chlorobenzamide is lacking, its structural motifs suggest several potential areas of pharmacological interest. Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[13][14][15]

  • Anticancer Activity: Many N-substituted benzamides have been investigated as anticancer agents.[16] The mechanism of action can vary, but some have been shown to induce apoptosis and inhibit NF-κB activation.[13] The presence of the hydroxyphenyl group could also contribute to interactions with specific enzyme targets.

  • Enzyme Inhibition: The structure of N-(3-hydroxyphenyl)-4-chlorobenzamide makes it a candidate for inhibiting various enzymes. For instance, some N-phenyl aromatic amide derivatives are potent xanthine oxidase inhibitors.[17] The hydroxyphenyl group could mimic the binding of natural substrates in enzyme active sites.

  • Anti-inflammatory and Analgesic Activity: Several N-cyclohexyl-substituted benzamides have demonstrated anti-inflammatory and analgesic properties.[15]

  • Neurological Activity: Substituted benzamides are a class of atypical neuroleptics that act on dopamine receptors.[14]

The specific biological activity will be highly dependent on the overall three-dimensional structure of the molecule and its ability to interact with specific biological targets. The structure-activity relationship (SAR) of related hydroxyphenyl amide derivatives suggests that the position and nature of substituents on both aromatic rings are critical for activity.[18][19][20]

Potential_Pharmacology cluster_activities Potential Biological Activities Target_Molecule N-(3-hydroxyphenyl)- 4-chlorobenzamide Anticancer Anticancer Target_Molecule->Anticancer Apoptosis Induction, NF-κB Inhibition Enzyme_Inhibition Enzyme_Inhibition Target_Molecule->Enzyme_Inhibition e.g., Xanthine Oxidase Anti_inflammatory Anti_inflammatory Target_Molecule->Anti_inflammatory Analgesic Properties Neurological Neurological Target_Molecule->Neurological Dopamine Receptor Modulation

Caption: Inferred potential pharmacological activities of N-(3-hydroxyphenyl)-4-chlorobenzamide.

Safety and Handling

The toxicological properties of N-(3-hydroxyphenyl)-4-chlorobenzamide have not been fully investigated. Therefore, it should be handled with care, assuming it is a hazardous substance. The safety profile can be inferred from its precursors.

  • 3-Aminophenol: Harmful if swallowed or inhaled.[21][22] It is also toxic to aquatic life with long-lasting effects.[21][22]

  • 4-Chlorobenzoyl chloride: Causes severe skin burns and eye damage.[3][5][23] It is a lachrymator and reacts with moisture to release corrosive hydrogen chloride gas.[3]

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

N-(3-hydroxyphenyl)-4-chlorobenzamide represents a promising yet underexplored molecule in the vast landscape of medicinal chemistry. This guide has provided a comprehensive, albeit inferential, overview of its physicochemical properties, a detailed synthetic protocol, and a rationale for its potential biological activities. The strategic combination of a 4-chlorobenzamide core with a 3-hydroxyphenyl moiety suggests that this compound could be a valuable lead for the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its properties and pharmacological profile.

References

  • Cole-Parmer. (2004, September 29). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from [Link]

  • CPAchem Ltd. (2021, September 7). Safety data sheet - 3-aminophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet - 4-Chlorobenzal Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-chloro- (CAS 122-01-0). Retrieved from [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2001).
  • Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs.
  • Ottokemi. (n.d.). 4-Chlorobenzoyl chloride, 99%. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]

  • Wu, X., Xu, G., Lu, C., & Shen, Y. (2019). Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. Archiv der Pharmazie, 352(10), 1900135.
  • Imig, J. D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9279–9291.
  • PubChem. (n.d.). 3-Aminophenol hydrochloride. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(9), 944-952.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Shormanov, V. K., & Izotov, B. N. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Sudebno-meditsinskaia ekspertiza, 56(1), 38–40.
  • Zhang, Y., et al. (2014).
  • Wang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1074–1081.
  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 134, 106403.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Clark, J. (n.d.). the preparation of amides. Retrieved from [Link]

  • Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735–748.
  • Sari, Y. N., et al. (2020). Study of Structure Activity Correlation of 7-O-Amide Hesperetine Derivative based on Descriptor Calculation by Using AM1 as. Journal of Physics: Conference Series, 1569, 042089.
  • Patel, K., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research, 16(9), 1-8.
  • Scribd. (n.d.). Structure-Activity Relationships Overview. Retrieved from [Link]

Sources

Foundational

Technical Guide: Benzamide Derivatives with 3-Hydroxy Substitution

This technical guide details the medicinal chemistry, pharmacology, and synthetic pathways of 3-hydroxybenzamide derivatives . It is structured for researchers and drug developers, focusing on the meta-hydroxy substituti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and synthetic pathways of 3-hydroxybenzamide derivatives . It is structured for researchers and drug developers, focusing on the meta-hydroxy substitution's unique role in hydrogen bonding, target affinity, and metabolic susceptibility.

Executive Summary

The 3-hydroxybenzamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its ortho- (salicylamide) and para- isomers. While the ortho- substitution often locks conformation via intramolecular hydrogen bonding, the 3-hydroxy (meta) position remains available for critical intermolecular interactions with protein targets.

This guide analyzes the utility of 3-hydroxybenzamide derivatives in three primary therapeutic areas: PARP inhibition , Kinase inhibition (hinge binding) , and HDAC modulation . It also addresses the primary liability of this scaffold—Phase II metabolic conjugation—and provides a validated synthetic protocol for generating library candidates.

Chemical Space & Structure-Activity Relationship (SAR)

The "Meta" Advantage

The positioning of the hydroxyl group at the C3 position is not merely structural; it is functional.

  • Hydrogen Bond Donor/Acceptor: Unlike the C2-hydroxyl, which forms a pseudo-six-membered ring with the amide carbonyl (reducing polarity and target engagement), the C3-hydroxyl projects outward. This allows it to serve as a donor to backbone carbonyls or an acceptor from backbone amides in the target binding pocket.

  • Electronic Effects: The hydroxyl group is electron-withdrawing by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ). At the meta position, the resonance effect is decoupled from the amide carbonyl, allowing for subtle modulation of the amide nitrogen's pKa without drastically altering its nucleophilicity during synthesis.
SAR Visualization

The following diagram illustrates the functional divergence between ortho and meta substitutions and their respective biological implications.

SAR_Analysis Core Benzamide Core Ortho 2-Hydroxy (Ortho) (Salicylamide) Core->Ortho Substitution Meta 3-Hydroxy (Meta) Core->Meta Substitution Para 4-Hydroxy (Para) Core->Para Substitution Intramolecular Intramolecular H-Bond (Pseudo-ring formation) Ortho->Intramolecular H-Bonding Intermolecular Intermolecular H-Bond (Target Engagement) Meta->Intermolecular H-Bonding Solvent Solubility Handle Para->Solvent Solvent Exposed Permeability Permeability Intramolecular->Permeability Increases LogP Target Target Intramolecular->Target Reduces Target Interaction Kinase Kinase Intermolecular->Kinase Hinge Binding (Donor/Acceptor) PARP PARP Intermolecular->PARP NAD+ Mimicry

Figure 1: Comparative SAR analysis of hydroxybenzamide isomers. The 3-hydroxy motif is optimal for specific target engagement rather than passive permeability.

Therapeutic Applications

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[1][2] 3-aminobenzamide (3-AB) is the prototypical inhibitor, but 3-hydroxybenzamide (3-HB) also functions as a competitive inhibitor of NAD+.

  • Mechanism: The amide group mimics the nicotinamide moiety of NAD+.[1] The 3-hydroxyl group can form water-mediated bridges or direct H-bonds within the catalytic pocket (Glu988/Tyr1071 region in PARP-1), though it is generally less potent than the 3-amino variant.

  • Utility: 3-HB derivatives are often used as "scaffold hoppers" to improve solubility or reduce toxicity associated with aniline metabolites.

Kinase Inhibition (Hinge Binders)

In kinase drug design, the "hinge region" connects the N- and C-terminal lobes. Inhibitors often mimic the adenine ring of ATP.[3]

  • Binding Mode: The benzamide moiety can act as a pseudo-purine. The amide nitrogen (donor) and carbonyl (acceptor) interact with the backbone. The 3-hydroxy group provides an additional anchor point, often interacting with the "Gatekeeper+3" residue or conserved water molecules, increasing residence time.

Emerging Targets: Antiviral & Antibacterial

Recent studies highlight 3-hydroxybenzamide derivatives as inhibitors of Enterovirus 71 (EV71) and Mycobacterium tuberculosis QcrB . In these cases, the 3-hydroxy group is essential for binding to the specific hydrophobic pockets of viral capsid proteins or bacterial respiratory complexes.

Pharmacokinetics & Metabolism (ADME)[4]

The primary challenge in developing 3-hydroxybenzamide drugs is metabolic stability .

The Glucuronidation Liability

Phenols are prime substrates for UDP-glucuronosyltransferases (UGTs). The 3-hydroxy group is rapidly conjugated to form a glucuronide, which is highly polar and rapidly excreted.

  • Impact: Low oral bioavailability and short half-life (

    
    ).
    
  • Mitigation Strategies:

    • Bioisosteres: Replace -OH with -NH2 (3-amino), -F (fluorine), or -CH2OH.

    • Steric Shielding: Introduce bulky groups (e.g., methyl, chloro) at the C2 or C4 positions to sterically hinder the UGT enzyme access.

    • Prodrugs: Cap the hydroxyl as an ester or carbonate that is hydrolyzed in vivo.

Metabolism Drug 3-Hydroxybenzamide Derivative UGT UGT Enzymes (Liver) Drug->UGT Phase II Metabolism Metabolite 3-O-Glucuronide Conjugate UGT->Metabolite Glucuronidation Excretion Renal Excretion (Rapid Clearance) Metabolite->Excretion Elimination

Figure 2: The primary metabolic clearance pathway for 3-hydroxybenzamide derivatives.

Experimental Protocol: Synthesis of N-Substituted 3-Hydroxybenzamides

Objective: Synthesize N-(4-fluorobenzyl)-3-hydroxybenzamide as a representative bioactive probe. Rationale: Direct coupling of 3-hydroxybenzoic acid is possible but often leads to self-esterification (polymerization). A protection-deprotection strategy ensures high yield and purity.

Reaction Scheme
  • Protection: 3-Hydroxybenzoic acid

    
     3-(Benzyloxy)benzoic acid.
    
  • Activation & Coupling: Acid chloride formation

    
     Amide coupling with amine.
    
  • Deprotection: Hydrogenolysis to remove benzyl group.[4][5]

Detailed Methodology
Step 1: Protection (O-Benzylation)
  • Dissolve 3-hydroxybenzoic acid (10.0 mmol) in DMF (20 mL).

  • Add Potassium Carbonate (

    
    , 25.0 mmol) and stir at RT for 15 min.
    
  • Add Benzyl Bromide (BnBr, 22.0 mmol) dropwise. Note: Excess BnBr protects both the phenol and the carboxylic acid (forming the benzyl ester).

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Hydrolysis of Ester: Add 10% NaOH (aq) and reflux for 2 hours to hydrolyze the benzyl ester back to the acid, leaving the benzyl ether intact.

  • Acidify with 1M HCl to precipitate 3-(benzyloxy)benzoic acid . Filter and dry.

Step 2: Amide Coupling
  • Suspend 3-(benzyloxy)benzoic acid (5.0 mmol) in dry DCM (20 mL).

  • Add Oxalyl Chloride (6.0 mmol) and a catalytic drop of DMF . Stir until gas evolution ceases (Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve residue in DCM (10 mL) and cool to 0°C.

  • Add 4-fluorobenzylamine (5.0 mmol) and Triethylamine (TEA, 10.0 mmol).

  • Stir at RT for 3 hours.

  • Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the protected amide.
Step 3: Deprotection (Hydrogenolysis)
  • Dissolve the protected amide in MeOH/EtOAc (1:1, 20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure) for 12 hours at RT.

  • Filter through a Celite pad to remove catalyst.

  • Concentrate and recrystallize (typically from Ethanol/Water) to yield pure N-(4-fluorobenzyl)-3-hydroxybenzamide .

Analytical Data (Expected)
PropertyValue
Physical State White crystalline solid
Melting Point 145–148°C
1H NMR (DMSO-d6)

9.60 (s, 1H, -OH), 8.95 (t, 1H, -NH), 7.2-7.4 (m, aromatic)
Mass Spec (ESI)

References

  • HDAC Inhibition & Benzamides: Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives. Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Kinase Hinge Binders: Title: Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitor Chemotypes.[6] Source: Journal of Medicinal Chemistry.[7][8] URL:[Link]

  • Metabolic Stability of Phenols: Title: Strategies to Enhance Metabolic Stability (Glucuronidation avoidance).[7] Source: New England Drug Metabolism Discussion Group. URL:[Link]

  • Antiviral Activity (EV71): Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Source: MDPI Molecules. URL:[Link]

Sources

Exploratory

Chemoselective Synthesis of N-(3-Hydroxyphenyl)-4-chlorobenzamide: A Technical Guide

Executive Summary The reaction between 4-chlorobenzoyl chloride and 3-aminophenol represents a classic yet critical challenge in medicinal chemistry: chemoselectivity . The objective is to selectively acylate the amino g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between 4-chlorobenzoyl chloride and 3-aminophenol represents a classic yet critical challenge in medicinal chemistry: chemoselectivity . The objective is to selectively acylate the amino group (


) while leaving the phenolic hydroxyl group (

) intact.

This guide details the synthesis of N-(3-hydroxyphenyl)-4-chlorobenzamide , a privileged scaffold in kinase inhibitors (e.g., Sorafenib analogs) and anti-inflammatory agents. We will explore two validated protocols—Schotten-Baumann (aqueous/organic biphasic) and Anhydrous —focusing on pH control and stoichiometry to maximize the kinetic amide product over the thermodynamic ester byproduct.

Mechanistic Principles & Chemoselectivity[1]

The Nucleophilicity Mismatch

Success in this synthesis relies on exploiting the nucleophilic differential between the amine and the phenol.

  • Amine (

    
    ):  A neutral amine is a moderate nucleophile. The conjugate acid (anilinium) has a pKa of ~4.4.
    
  • Phenol (

    
    ):  A neutral phenol is a poor nucleophile. However, its conjugate base (phenoxide) is a strong nucleophile. The phenol pKa is ~9.8.
    

The Control Strategy: By maintaining the reaction pH between 7 and 9, the amine remains unprotonated (reactive), while the phenol remains protonated (unreactive). If the pH exceeds 10, phenoxide formation competes, leading to O-acylation (ester) or N,O-diacylation.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway, highlighting the tetrahedral intermediate and the elimination of HCl.

ReactionMechanism Reactants Reactants 4-Chlorobenzoyl Chloride + 3-Aminophenol Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack (N-terminus) SideProduct Side Reaction (Ester Formation) High pH > 10 Reactants->SideProduct O-Attack (Minor) Transition Elimination (-HCl) Intermediate->Transition Collapse Product Target Amide N-(3-hydroxyphenyl)- 4-chlorobenzamide Transition->Product Kinetic Product

Figure 1: Mechanistic pathway favoring N-acylation via Addition-Elimination.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Recommended)

Best for: Scalability, cost-efficiency, and ease of workup.

Reagents:

  • 3-Aminophenol (1.0 equiv)[1]

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Sodium Carbonate (

    
    ) or NaOH (2.5 equiv)
    
  • Solvent: DCM/Water or THF/Water (1:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-aminophenol in the aqueous base solution. The solution may darken slightly due to oxidation; keep cold (

    
    ).
    
  • Biphasic Setup: Add the organic solvent (DCM or THF). The amine will partition, but the base keeps the HCl scavenged in the aqueous phase.

  • Controlled Addition: Dissolve 4-chlorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes at

    
    .
    
    • Critical: Rapid addition creates local hotspots where acid chloride concentration is high, promoting O-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours.

  • Quench: The reaction is self-quenching as water hydrolyzes excess acid chloride to 4-chlorobenzoic acid.

Method B: Anhydrous Conditions

Best for: Moisture-sensitive analogs or parallel synthesis libraries.

Reagents:

  • 3-Aminophenol (1.0 equiv)[1]

  • 4-Chlorobenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Anhydrous DCM or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-aminophenol and TEA in anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool to

    
    .
    
  • Addition: Add 4-chlorobenzoyl chloride dropwise.

  • Workup: Unlike Method A, this requires an aqueous wash (1M HCl) to remove excess amine/pyridine salts before evaporation.

Process Control & Purification

Data Summary: Method Comparison
FeatureMethod A (Schotten-Baumann)Method B (Anhydrous)
Yield 85–95%75–85%
Chemoselectivity High (pH controlled)Moderate (Risk of O-acylation if base excess)
Impurity Profile 4-chlorobenzoic acid (removable by base wash)Pyridinium salts, Di-acylated byproduct
Scalability ExcellentModerate (Solvent cost)
Workup & Isolation Logic (DOT Visualization)

Proper isolation is required to remove the O-acylated byproduct and unreacted starting materials.

WorkupLogic Crude Crude Reaction Mixture (Biphasic) SepFunnel Phase Separation Crude->SepFunnel OrgLayer Organic Layer (Product + Impurities) SepFunnel->OrgLayer AqLayer Aqueous Layer (Salts + Benzoic Acid) SepFunnel->AqLayer Discard AcidWash Wash: 1M HCl (Removes unreacted amine) OrgLayer->AcidWash BaseWash Wash: 10% NaHCO3 (Removes 4-chlorobenzoic acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Recryst Recrystallization (EtOH/Water) Dry->Recryst Final Pure Crystal N-(3-hydroxyphenyl)-4-chlorobenzamide Recryst->Final

Figure 2: Purification workflow ensuring removal of hydrolytic byproducts.

Troubleshooting
  • Issue: Product is an oil/sticky gum.

    • Solution: This often indicates the presence of the ester impurity. Recrystallize from Toluene (amide is less soluble than ester) or perform a base hydrolysis (stir crude in 1M NaOH for 30 mins) to hydrolyze the unstable ester back to the phenol, then re-acidify.

  • Issue: Low Yield.

    • Solution: Check the quality of 4-chlorobenzoyl chloride.[2] If it has hydrolyzed to the acid (white solid in the liquid chloride), yields will drop. Distill the acid chloride or use excess (1.2 equiv).[2]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • PubChem Database. (n.d.). Compound Summary: N-(3-hydroxyphenyl)-4-chlorobenzamide. National Center for Biotechnology Information.

  • Organic Syntheses. (1941). Benzoylation of Amines (Schotten-Baumann Reaction). Org. Synth. Coll. Vol. 1, p. 109.

  • Banker, R., et al. (2010). Development of Sorafenib Analogs. Journal of Medicinal Chemistry. (Context for benzamide scaffolds in drug discovery).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Foundational

4-Chloro-N-(3-hydroxyphenyl)benzamide PubChem CID

An In-depth Technical Guide to 4-Chloro-N-(3-hydroxyphenyl)benzamide (PubChem CID: 53383341) Authored by a Senior Application Scientist Foreword The benzamide scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-N-(3-hydroxyphenyl)benzamide (PubChem CID: 53383341)

Authored by a Senior Application Scientist

Foreword

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its versatility allows for diverse substitutions, leading to compounds with a wide array of biological activities, including antipsychotic, antiemetic, and antiviral properties. This guide provides a comprehensive technical overview of a specific benzamide derivative, 4-Chloro-N-(3-hydroxyphenyl)benzamide, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, structural characterization, potential biological significance, and safe handling protocols, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

4-Chloro-N-(3-hydroxyphenyl)benzamide (PubChem CID: 53383341) is an aromatic amide distinguished by a 4-chlorobenzoyl group linked to a 3-hydroxyphenyl moiety via an amide bond. The presence of the chloro-substituent, the phenolic hydroxyl group, and the amide linkage are key determinants of its chemical reactivity and potential biological interactions.

PropertyValueSource
PubChem CID 53383341PubChem
Molecular Formula C₁₃H₁₀ClNO₂PubChem
Molecular Weight 247.68 g/mol PubChem
IUPAC Name 4-chloro-N-(3-hydroxyphenyl)benzamidePubChem
CAS Number 139340-52-4PubChem
XLogP3 3.3PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)

Synthesis and Purification

The most direct and widely adopted method for the synthesis of N-arylbenzamides is the acylation of an amine with a benzoyl chloride. This approach, often a variant of the Schotten-Baumann reaction, is robust and generally high-yielding. For 4-Chloro-N-(3-hydroxyphenyl)benzamide, this involves the condensation of 3-aminophenol with 4-chlorobenzoyl chloride.

The causality behind this experimental choice lies in the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the amino group of 3-aminophenol. The reaction is typically conducted in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. An alternative, greener approach can be performed in an aqueous medium.[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification R1 3-Aminophenol Product Crude 4-Chloro-N-(3-hydroxyphenyl)benzamide R1->Product + R2 4-Chlorobenzoyl Chloride R2->Product Solvent Solvent (e.g., Dichloromethane or Aqueous Medium) Solvent->Product Base Base (e.g., Pyridine or NaHCO₃) Base->Product Purification Purification (Recrystallization from Ethanol) Product->Purification Yields FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide.

Experimental Protocol: Synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide

This protocol is adapted from established methods for analogous compounds.[1][3]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or an aqueous sodium bicarbonate solution).

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. To this stirring solution, add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 15-20 minutes. If using an organic solvent, a base such as pyridine (1.1 eq) should be included in the initial mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (3-aminophenol) is consumed.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate.[3]

    • If using an aqueous medium, the product will precipitate out of the solution.

  • Isolation:

    • For the organic method, filter the dried solution and remove the solvent under reduced pressure to yield the crude product.

    • For the aqueous method, collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure 4-Chloro-N-(3-hydroxyphenyl)benzamide as a crystalline solid.

  • Validation: Confirm the identity and purity of the final product using the analytical methods described in the following section.

Structural Characterization and Analytical Methods

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the carbonyl group and the chlorine atom will appear as doublets. The protons on the 3-hydroxyphenyl ring will exhibit more complex splitting patterns (doublet, triplet, and a singlet-like signal). The N-H and O-H protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

    • ¹³C NMR: The carbon spectrum will show 13 distinct signals corresponding to each unique carbon atom. The carbonyl carbon will have a characteristic downfield shift (around 165 ppm). The carbon atoms attached to chlorine and oxygen will also show characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

    • A broad peak around 3300-3400 cm⁻¹ for the O-H stretch.

    • A sharp peak around 3300 cm⁻¹ for the N-H stretch.

    • A strong, sharp peak around 1650-1680 cm⁻¹ for the C=O (Amide I) stretch.[4]

    • A peak around 1510-1550 cm⁻¹ for the N-H bend (Amide II).

    • Aromatic C-H stretches above 3000 cm⁻¹.

    • A C-Cl stretch in the 700-800 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 248.68. A characteristic isotopic pattern for the presence of one chlorine atom (an [M+2] peak with approximately one-third the intensity of the M peak) would provide definitive evidence for the compound's composition.

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be employed. Analysis of structurally related compounds, such as 4-chloro-N-phenylbenzamide and 4-chloro-N-(3-methoxyphenyl)benzamide, reveals that the benzanilide core tends to be nearly planar.[3][5] The crystal packing is typically dominated by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains or more complex networks.[6][7]

Potential Biological and Pharmacological Profile

While specific biological data for 4-Chloro-N-(3-hydroxyphenyl)benzamide is not extensively reported, the benzamide scaffold is a "privileged structure" in drug discovery. By examining structurally similar compounds, we can hypothesize potential areas of pharmacological interest for this molecule.

  • Enzyme Inhibition: N-phenylbenzamide derivatives have been investigated as inhibitors of various enzymes. A study on N-(3-hydroxyphenyl)benzamide and its derivatives showed inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases like Alzheimer's.[1][2] The combination of the hydroxyphenyl group and the chloro-substituent in the target molecule makes it a compelling candidate for screening against these and other enzymes, such as lipoxygenase.

  • Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[8] The mechanism is often related to the inhibition of viral entry or replication. The specific substitution pattern on both aromatic rings is critical for activity, suggesting that 4-Chloro-N-(3-hydroxyphenyl)benzamide could be evaluated for its antiviral potential.

The causality for these potential activities lies in the molecule's ability to form specific hydrogen bonds (via the N-H and O-H groups) and hydrophobic interactions (via the aromatic rings) with the active site of a target protein or enzyme.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_ligand Ligand cluster_interaction Binding & Inhibition ActiveSite Active Site Binding Binding to Active Site ActiveSite->Binding Molecule 4-Chloro-N-(3-hydroxyphenyl)benzamide Molecule->Binding Forms H-bonds & hydrophobic interactions Inhibition Enzyme Inhibition (Biological Effect) Binding->Inhibition Blocks Substrate Access

Caption: Hypothesized mechanism of enzyme inhibition by the target molecule.

Safety and Handling

As a laboratory chemical with limited toxicological data, 4-Chloro-N-(3-hydroxyphenyl)benzamide should be handled with care, following standard good laboratory practices. The safety profile can be inferred from data sheets for structurally related compounds.[9]

  • Potential Hazards:

    • May be harmful if swallowed.

    • May cause skin and serious eye irritation.[9]

    • May cause respiratory irritation if inhaled as a dust.[9]

    • Suspected of causing genetic defects based on data from related benzamides.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[10]

    • Respiratory Protection: If handling as a powder where dust may be generated, use a dust respirator or work in a fume hood.[10]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Avoid inhalation of dust.

    • Handle in a well-ventilated area or in a fume hood.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.

    • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[11]

Conclusion

4-Chloro-N-(3-hydroxyphenyl)benzamide is a well-defined chemical entity with significant potential for further investigation in drug discovery and development. Its synthesis is straightforward, and its structure can be rigorously confirmed through standard analytical techniques. Based on its structural similarity to other biologically active benzamides, it represents a promising scaffold for screening in antiviral, neuroprotective, and anti-inflammatory research programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound, paving the way for future exploration of its pharmacological profile.

References

  • Abbasi, M. A., Aziz-ur-Rehman, Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
  • Patel, K., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Fun, H.-K., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1976.
  • Liu, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3688-3702.
  • Kumar, S. N., et al. (2010). 4-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o668.
  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (n.d.). Indian Journal of Chemistry.
  • PubChem. (n.d.). sodium;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide;hydrogen sulfate. Retrieved from [Link]

  • PubChem. (n.d.). (6-[4-(AMINOMETHYL)-2,6-DIMETHYLPHENOXY]-2-{[4-(AMINOMETHYL)PHENYL]AMINO}-5-BROMOPYRIMIDIN-4-YL)METHANOL. Retrieved from [Link]

  • Qasim, Z. S., & Abbas, K. S. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • PubChem. (n.d.). (R)-cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxypropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). Advanced Search. Retrieved from [Link]

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide.
  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2903.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Selectivity Synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide , a structural scaffold frequently observed in kinase inhibitors, transie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide , a structural scaffold frequently observed in kinase inhibitors, transient receptor potential (TRP) channel modulators, and enzyme inhibitors (e.g., cholinesterase).

The Core Challenge: The synthesis involves reacting 3-aminophenol with 4-chlorobenzoyl chloride . The substrate contains two nucleophilic sites: the amino group (


) and the hydroxyl group (

).[1]
  • Goal: Exclusive formation of the amide bond (N-acylation).

  • Risk: Competitive formation of the ester (O-acylation) or the di-acylated byproduct.

The Solution: This guide presents two validated methodologies—Method A (Schotten-Baumann) and Method B (Anhydrous Organic) —designed to exploit the nucleophilicity differential between the amine and the phenol (


 modulation), ensuring >95% chemoselectivity for the N-acylated product.

Mechanistic Design & Chemoselectivity

To achieve high fidelity in this synthesis, one must understand the competing pathways.

  • Nucleophilicity: Under neutral conditions, the amine (

    
     lone pair) is significantly more nucleophilic than the phenol (
    
    
    
    lone pair, involved in resonance).
  • pK_a Control:

    • Aniline

      
      
      
      
      
    • Phenol

      
      
      
      
      
    • By maintaining the reaction pH between 8 and 9 (Method A), the amine remains unprotonated (nucleophilic), while the phenol remains protonated (neutral, poor nucleophile). If the pH rises >10, the phenolate anion forms, drastically increasing the risk of O-acylation.

Reaction Pathway Diagram[2][3]

ReactionPathway cluster_conditions Selectivity Factors Start Reactants: 3-Aminophenol + 4-Chlorobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Target Amide (N-Acylation) Intermediate->Product Path A: Amine Attack (Kinetic Preference) SideProduct Ester Impurity (O-Acylation) Intermediate->SideProduct Path B: Phenol Attack (High pH/Temp) Factor1 Solvent Choice Factor2 Base Stoichiometry Factor3 Temperature (<5°C)

Figure 1: Mechanistic pathway highlighting the kinetic preference for N-acylation under controlled conditions.

Experimental Protocols

Method A: Modified Schotten-Baumann (Recommended for Purity)

This method utilizes a biphasic system (Water/THF or Water/Acetone) with a weak inorganic base. The water solvates the phenolate (if formed), reducing its nucleophilicity, while the organic phase solubilizes the acyl chloride.

Reagents:

  • 3-Aminophenol (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: THF/Water (1:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (10 mmol, 1.09 g) in THF (20 mL).

  • Base Addition: Add a solution of

    
      (25 mmol, 2.65 g) in Water  (20 mL). The mixture may become slightly turbid.
    
  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C. Critical: Low temperature suppresses the activation energy required for the slower O-acylation.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (11 mmol, 1.92 g) in a minimal amount of THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours.

  • Quench & Precipitation: Evaporate the THF under reduced pressure. The product typically precipitates from the remaining aqueous layer. If oiling occurs, add 1M HCl dropwise until pH ~4 to protonate any unreacted amine and facilitate crystallization.

  • Filtration: Filter the solid and wash exclusively with cold water (2 x 20 mL) to remove inorganic salts, followed by cold 5%

    
      to remove unreacted acid.
    
  • Drying: Dry the solid in a vacuum oven at 50 °C.

Method B: Anhydrous Organic Synthesis (High Yield)

Suitable for moisture-sensitive analogs or when strictly anhydrous conditions are preferred.

Reagents:

  • 3-Aminophenol (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Under a nitrogen atmosphere, dissolve 3-aminophenol (10 mmol) in anhydrous DCM (40 mL).

  • Base: Add Triethylamine (12 mmol, 1.67 mL).

  • Addition: Cool to 0 °C. Add 4-chlorobenzoyl chloride (10.5 mmol) dropwise (neat or dissolved in DCM) over 20 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (removes unreacted amine/TEA), then Sat.

    
      (removes benzoic acid byproduct), and finally Brine .
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization (Self-Validating System)

The raw product from Method A is often >95% pure. However, for pharmaceutical applications, recrystallization is required.

Recrystallization Protocol:

  • Solvent: Ethanol/Water (9:1) or hot Toluene.

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to 4 °C.

Data Summary Table:

ParameterSpecification / Expected ValueValidation Logic
Appearance White to Off-white crystalline solidColor indicates oxidation (brown = quinone formation).
Melting Point 185–190 °C (Experimental estimate based on analogs)Sharp range (<2°C) confirms purity.
Yield 85–92%Low yield (<70%) implies hydrolysis of acyl chloride.
Rf Value ~0.4 (Hexane:EtOAc 1:1)Distinct from starting aminophenol (Rf ~0.2).
Spectral Validation (NMR & IR)[3][4]

To validate the structure and ensure N-acylation over O-acylation, look for these specific markers:

  • IR Spectroscopy (ATR):

    • Amide I (C=O): Look for a strong band at 1650–1660 cm⁻¹ .[2]

    • Amide II (N-H bend): Band at 1530–1550 cm⁻¹ .

    • Phenolic OH: Broad stretch at 3200–3400 cm⁻¹ (must be present).

    • Negative Control: Absence of Ester C=O band at 1730–1750 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide -NH: Singlet at ~10.2 ppm .[3] (Disappears on

      
       shake).
      
    • Phenolic -OH: Singlet at ~9.4 ppm . (Disappears on

      
       shake).
      
    • Aromatic Region: Two distinct spin systems. The 4-chlorobenzoyl ring will show an AA'BB' pattern (two doublets) around 7.5–8.0 ppm.

Workflow Visualization

Workflow Start Start: 3-Aminophenol + Solvent BaseAdd Add Base (Na2CO3 or TEA) Cool to 0°C Start->BaseAdd Reaction Add 4-Chlorobenzoyl Chloride Stir 3-4h BaseAdd->Reaction Check TLC Check: Is SM consumed? Reaction->Check Check->Reaction No (Stir longer) Quench Acidify/Wash (Remove unreacted amine) Check->Quench Yes Isolate Filtration / Evaporation Quench->Isolate Recryst Recrystallization (EtOH/H2O) Isolate->Recryst Final Pure 4-Chloro-N-(3-hydroxyphenyl)benzamide Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Ester (O-acyl) pH too high (>10) or Temp too high.Ensure pH is 8–9. Maintain 0°C during addition.
Di-acylation (N,O-diacyl) Excess Acid Chloride.Strictly limit Acid Chloride to 1.05–1.1 equiv.
Low Yield Hydrolysis of Acid Chloride.Ensure Acid Chloride is high quality (not white powder, should be liquid/low melt solid). Dry solvents for Method B.
Purple/Brown Color Oxidation of Aminophenol.[2][4]Use fresh Aminophenol. Add small amount of Sodium Bisulfite if using Method A.

Safety & Handling (MSDS Highlights)

  • 4-Chlorobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • 3-Aminophenol: Harmful if swallowed or inhaled. Potential skin sensitizer.

  • Waste Disposal: Aqueous waste from Method A contains phenols and must be disposed of in the appropriate organic aqueous waste stream, not down the drain.

References

  • Selective N-Acylation Protocols

    • Title: "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
    • Source: Pakistan Journal of Chemistry, 2014.[5]

    • URL:[Link]

  • General Amide Synthesis (Schotten-Baumann)

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source: Chemical Society Reviews, 2009.
    • URL:[Link]

  • Chemoselectivity of Aminophenols

    • Title: "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides"
    • Source: Taylor & Francis (Green Chemistry Letters and Reviews), 2018.
    • URL:[Link][6]

  • Reaction Safety & Data

    • Title: "4-Chlorobenzoyl chloride - Substance Inform
    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

Sources

Application

Topic: Systematic Approach to Selecting a Recrystallization Solvent for 4'-Chloro-3-hydroxybenzanilide

An Application Note for Drug Development Professionals Abstract Purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where high purity is paramount. Recrystal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where high purity is paramount. Recrystallization is a powerful and widely used technique for this purpose, but its success hinges on the rational selection of an appropriate solvent or solvent system.[1][2][3] This application note provides a detailed, first-principles approach to identifying an optimal recrystallization solvent for the compound 4'-Chloro-3-hydroxybenzanilide. We will analyze the molecule's structural attributes to predict its solubility, outline systematic screening protocols for both single and mixed-solvent systems, and provide a comprehensive, scalable recrystallization procedure. This guide is intended for researchers and scientists in chemical and pharmaceutical development seeking a robust methodology for purification.

Molecular Analysis & Solvent Selection Rationale

The structure of 4'-Chloro-3-hydroxybenzanilide contains several functional groups that dictate its solubility characteristics and inform our solvent selection strategy.

  • Amide Linkage (-CONH-): The central amide group is polar and capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature suggests solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols.[4]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group is highly polar and a strong hydrogen bond donor. This further increases the compound's affinity for polar, protic solvents like ethanol, methanol, or water.

  • Aromatic Rings & Chloro Group (-Cl): The two phenyl rings contribute significant nonpolar character. The chloro-substituent adds moderate polarity. This dual nature—polar groups on a largely nonpolar backbone—suggests that the molecule is unlikely to be freely soluble in either extremely polar (water) or extremely nonpolar (hexanes) solvents at low temperatures.

This structural analysis leads to the hypothesis that the ideal solvent will be one of moderate polarity, or, more likely, a mixed-solvent system that can be fine-tuned to balance the compound's polar and nonpolar characteristics.[5] For instance, a solvent in which the compound is soluble (e.g., ethanol) paired with an anti-solvent in which it is insoluble (e.g., water or a nonpolar solvent like hexanes) is a promising strategy.[6][7]

Health and Safety Precautions

Prior to beginning any experimental work, consult the Safety Data Sheet (SDS) for 4'-Chloro-3-hydroxybenzanilide and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or solid particulates.

  • Handling: Avoid breathing dust.[8] For similar chloro-hydroxy aromatic compounds, hazards include skin, eye, and respiratory irritation.[8][9][10]

Protocol 1: Single-Solvent Screening

The objective is to find a single solvent in which 4'-Chloro-3-hydroxybenzanilide exhibits high solubility when hot and low solubility when cold.[11]

Methodology:

  • Place approximately 20-30 mg of the crude 4'-Chloro-3-hydroxybenzanilide into a small test tube.

  • Add the selected solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point using a sand bath or heating mantle. Use a boiling stick to ensure smooth boiling.

  • Continue to add the solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Candidate Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale for Selection
Ethanol (95%) 78Polar ProticThe -OH group can hydrogen bond with the solute's amide and phenol groups. Often a good solvent for benzanilides.[6]
Methanol 65Polar ProticSimilar to ethanol but more polar; may be too effective a solvent at room temperature.
Isopropanol 82Polar ProticLess polar than ethanol; may show a better solubility differential between hot and cold.
Acetone 56Polar AproticA good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate 77Mid-PolarityOften a good choice for compounds with mixed polarity.[12]
Toluene 111NonpolarMay be a suitable solvent for chlorinated aromatic compounds, though likely better as part of a mixed system.[13]
Water 100Very PolarUnlikely to be a good single solvent due to the nonpolar aromatic rings, but an excellent candidate for an anti-solvent.[12]

Protocol 2: Mixed-Solvent System Screening

This protocol is employed when no single solvent is ideal. The goal is to find a miscible solvent pair: one "soluble solvent" and one "insoluble solvent" (anti-solvent).[5]

Methodology:

  • Select a "soluble solvent" in which 4'-Chloro-3-hydroxybenzanilide is readily soluble at or near room temperature (e.g., Ethanol, Acetone).

  • Select a miscible "insoluble solvent" or anti-solvent in which the compound is poorly soluble (e.g., Water, Hexanes).

  • Place approximately 50 mg of the crude solid into a small Erlenmeyer flask.

  • Heat the flask and add the minimum amount of the hot "soluble solvent" required to just dissolve the solid completely.

  • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[7]

  • Add one or two drops of the hot "soluble solvent" back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature to promote crystal growth.

  • Once at room temperature, cool further in an ice-water bath to maximize crystal recovery.

  • Evaluate the resulting crystals. Promising solvent pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexanes.

Caption: Workflow for Mixed-Solvent System Screening.

Detailed Recrystallization Protocol (Scale-Up)

Once an optimal solvent or solvent system is identified (e.g., Ethanol/Water), the following scalable protocol can be used.

  • Dissolution: Place the crude 4'-Chloro-3-hydroxybenzanilide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling stones. Add the chosen "soluble solvent" (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum volume of hot solvent until all the solid has dissolved.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon. Caution: Do not add charcoal to a boiling solution as it can cause violent frothing.[14] For phenolic compounds, use of charcoal should be avoided if possible, as ferric ion impurities can form colored complexes with the phenol.[14][15] If used, reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a gravity filtration while the solution is hot. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • For Mixed Solvents: If using an anti-solvent system, add the hot anti-solvent (e.g., water) to the hot filtrate until turbidity appears, then clarify with a few drops of the soluble solvent as determined in the screening protocol.

    • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause impurities to be trapped in the crystal lattice.

    • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, if using a mixed pair) to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Verification of Purity

The efficacy of the recrystallization should be confirmed by analytical methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single, distinct spot.

  • Spectroscopic Analysis (NMR, FT-IR): For rigorous confirmation, spectroscopic data should be acquired and compared against a reference standard.

Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the solution is cooling too rapidly or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add slightly more of the "soluble" solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound. If these fail, a portion of the solvent may need to be evaporated to increase the solute concentration.

  • Low Recovery: This can occur if too much solvent was used, or if the compound has significant solubility in the solvent even when cold.[2] Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled in an ice bath before filtration.

References

  • Recrystallization. Link

  • Why ethanol is used in recrystallization of benzanilide? - Answers. Link

  • Chemical Properties of Benzaldehyde, 4-hydroxy-3-chloro (CAS 2420-16-8) - Cheméo. Link

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Link

  • Recrystallization with mixed solvent - ECHEMI. Link

  • Crystallization Solvents.pdf - University of Colorado Boulder. Link

  • 4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem - NIH. Link

  • US2608591A - Substitution chlorination of aromatic compounds with liquid chlorine - Google Patents. Link

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. Link

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Link

  • (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques - ResearchGate. Link

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Link

  • Recrystallization and Crystallization - University of California, Davis. Link

  • Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation | Request PDF - ResearchGate. Link

  • Recrystallization1 - University of Massachusetts. Link

  • Purification: How To - Chemistry - University of Rochester. Link

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. Link

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun - University of Missouri–St. Louis. Link

  • Solid organic cpd.s when isolated from organic reaction - SlideShare. Link

  • Solubility of Benzanilide Crystals in Organic Solvents | Request PDF - ResearchGate. Link

  • Solubility of Benzanilide Crystals in Organic Solvents - Semantic Scholar. Link

  • 4-Chloro-3-hydroxybenzoic acid | Sigma-Aldrich. Link

  • Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Cheméo. Link

  • Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly - PubMed. Link

  • 56962-12-0|4-Chloro-3-hydroxybenzaldehyde|BLD Pharm. Link

  • 4-Chloro-3-hydroxybenzonitrile | 51748-01-7 - MilliporeSigma. Link

  • 4-hydroxybenzaldehyde, 123-08-0 - The Good Scents Company. Link

  • 4-CHLOROBENZANILIDE | 6833-15-4 - ChemicalBook. Link

Sources

Method

Preparation of benzanilide derivatives from aminophenols

Application Note: Precision Synthesis of Benzanilide Derivatives from Aminophenols Abstract Benzanilide derivatives serve as privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Benzanilide Derivatives from Aminophenols

Abstract

Benzanilide derivatives serve as privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and kinase-inhibitory activities. However, the synthesis of these moieties from aminophenols presents a unique chemoselective challenge due to the competing nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups. This guide provides a definitive, field-tested protocol for the chemoselective N-acylation of aminophenols. We contrast the classical Schotten-Baumann conditions with modern carbodiimide-mediated coupling, offering researchers a decision matrix based on substrate cost, scale, and functional group tolerance.

Introduction & Strategic Analysis

The core challenge in synthesizing benzanilides from aminophenols is chemoselectivity . Both the amine and the phenol are nucleophiles capable of reacting with an acylating agent (e.g., benzoyl chloride).

  • The Amine (Ar-NH₂): A neutral, moderately soft nucleophile.

  • The Phenol (Ar-OH): A weak nucleophile in its neutral state, but becomes a hard, potent nucleophile (phenoxide, Ar-O⁻) upon deprotonation.

The Chemoselectivity Paradox: To drive the reaction with the amine, we often use a base to neutralize the HCl byproduct. However, strong bases (NaOH) can deprotonate the phenol (pKa ≈ 10), generating the phenoxide, which competes for the acyl chloride, leading to ester byproducts (O-acylation) or di-acylated species.

Our Strategy:

  • Kinetic Control: Exploit the higher nucleophilicity of the neutral amine over the neutral phenol.

  • pH Modulation: Maintain a pH window (7–9) where the amine is reactive, but the phenol remains largely protonated.

Mechanism & Decision Tree

Chemoselectivity Start Aminophenol Substrate ConditionA Strong Base (NaOH) pH > 10 Start->ConditionA ConditionB Weak Base (NaHCO3/Pyridine) pH 7-9 Start->ConditionB Reagent Acylating Agent ProdO O-Acyl (Ester) Undesired Reagent->ProdO ProdN N-Acyl (Benzanilide) Target Reagent->ProdN PathO Phenoxide Formation (Ar-O-) ConditionA->PathO Deprotonation PathN Neutral Amine Attack (Ar-NH2) ConditionB->PathN Kinetic Preference PathO->Reagent PathN->Reagent

Figure 1: Chemoselectivity decision tree highlighting the impact of pH on product distribution.

Protocol A: Modified Schotten-Baumann (Scalable & Robust)

Application: Ideal for multi-gram scale synthesis of simple benzanilides where reagents are inexpensive. Mechanism: Interfacial reaction (water/organic) or homogeneous solution using a weak base to favor N-acylation.

Reagents & Equipment
  • Substrate: 4-Aminophenol (or isomer).[1]

  • Reagent: Benzoyl chloride (1.1 equiv).

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) solution (preferred over NaOH for selectivity).

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

  • Equipment: Round-bottom flask, addition funnel, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Dissolve 4-aminophenol (10 mmol, 1.09 g) in EtOAc (30 mL) and add saturated aqueous NaHCO₃ (30 mL). This creates a biphasic system.

    • Expert Note: Using NaHCO₃ (weak base) prevents significant phenoxide formation, suppressing O-acylation.

  • Addition: Cool the mixture to 0°C. Add benzoyl chloride (11 mmol, 1.28 mL) dropwise over 15 minutes with vigorous stirring.

    • Why: The reaction is exothermic. Low temperature improves selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 1:1 Hexane/EtOAc).

  • Quench & Workup:

    • Separate the organic layer.[2][3][4]

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
O-Acyl Product Observed pH too high (>10) or excess benzoyl chloride.Switch base to NaHCO₃; strictly limit acid chloride to 1.0–1.1 equiv.
Low Yield Hydrolysis of benzoyl chloride.[5]Ensure reagents are dry; increase stirring rate (biphasic mass transfer).
Di-acylation (N,O) Excess reagent + high temperature.Keep reaction at 0°C; add reagent slower.

Protocol B: Carbodiimide Coupling (High Precision)

Application: Best for high-value substrates, sensitive functional groups, or late-stage drug functionalization. Mechanism: Activation of benzoic acid to an active ester, which reacts selectively with the amine.

Reagents
  • Substrate: Aminophenol derivative (1.0 equiv).

  • Carboxylic Acid: Benzoic acid derivative (1.1 equiv).

  • Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv).

  • Solvent: Anhydrous DMF or DCM.[3]

Workflow Logic

CouplingWorkflow Mix Dissolve Acid + EDC/HOBt (Activation Step) ActiveEst Active Ester Intermediate Mix->ActiveEst 30 min, RT AddSub Add Aminophenol + DIPEA ActiveEst->AddSub React Nucleophilic Attack (Amine >> Phenol) AddSub->React 12 h, RT Workup Acid/Base Wash React->Workup Final Pure Benzanilide Workup->Final

Figure 2: EDC/HOBt coupling workflow ensuring N-selectivity via active ester formation.

Step-by-Step Methodology
  • Activation: In a dry flask under nitrogen, dissolve Benzoic acid (1.1 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 30 minutes.

    • Expert Note: This forms the HOBt-active ester, which is highly reactive toward amines but relatively inert toward phenols.

  • Coupling: Add the Aminophenol (1.0 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

  • Completion: Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc (50 mL). Wash efficiently with:

    • 10% Citric Acid (removes EDC urea and unreacted amine).

    • Sat. NaHCO₃ (removes unreacted benzoic acid).

    • Brine.

  • Isolation: Dry and concentrate. Column chromatography is usually required (Gradient: 0-50% EtOAc in Hexanes).

Characterization & Validation

To confirm the synthesis of the N-acyl product (Benzanilide) and rule out the O-acyl isomer (Ester), specific spectral signatures must be verified.

FeatureN-Acyl (Benzanilide)O-Acyl (Ester)
IR (C=O Stretch) 1630–1660 cm⁻¹ (Amide I)1720–1740 cm⁻¹ (Ester)
IR (N-H Stretch) 3200–3400 cm⁻¹ (Strong)Weak/Absent (if primary amine consumed)
1H NMR (NH) δ 9.0–10.5 ppm (Singlet, D₂O exchangeable)Absent
1H NMR (OH) δ 9.0–9.5 ppm (Present)Absent (shifted/gone)
13C NMR (C=O) ~165 ppm ~165–167 ppm (Less distinctive)

Self-Validation Check:

  • Run an IR spectrum of the crude solid.[1] If you see a sharp peak at 1730 cm⁻¹, you have significant O-acylation. Recrystallize or re-run using Protocol B.

References

  • Schotten-Baumann Reaction Overview: "Benzanilide." Organic Syntheses, Coll.[6] Vol. 1, p. 82 (1941). Link

  • Chemoselective N-Benzoylation: Singh, G. S., et al. "Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates."[1] Journal of Saudi Chemical Society, 2013. Link

  • Green Chemistry Approaches: Meshram, G. A., & Patil, V. D. "Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition." TSI Journals, 2010. Link

  • Biological Importance: "Synthesis, characterization and evaluation of biological activities of benzanilide derivatives." ResearchGate, 2023. Link

  • Benzodiazepine Precursors: "The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides." BenchChem Application Notes. Link

Sources

Application

4-Chloro-N-(3-hydroxyphenyl)benzamide as chemical intermediate

Technical Monograph: 4-Chloro-N-(3-hydroxyphenyl)benzamide Part 1: Executive Summary & Strategic Utility 4-Chloro-N-(3-hydroxyphenyl)benzamide is a versatile bi-aryl amide scaffold characterized by a 4-chlorobenzoyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-N-(3-hydroxyphenyl)benzamide

Part 1: Executive Summary & Strategic Utility

4-Chloro-N-(3-hydroxyphenyl)benzamide is a versatile bi-aryl amide scaffold characterized by a 4-chlorobenzoyl moiety linked to a 3-aminophenol core. This structure serves as a critical "pivot point" in Fragment-Based Drug Discovery (FBDD). Its unique chemical architecture offers two distinct vectors for derivatization:

  • The Phenolic Hydroxyl (-OH): A nucleophilic handle for O-alkylation or acylation, enabling the attachment of solubilizing groups, fluorophores, or target-specific warheads (e.g., for PROTAC linkers).

  • The Amide Linker: A rigid hydrogen-bond donor/acceptor motif that mimics peptide bonds, essential for binding in the ATP-pocket of kinases or the hydrophobic channels of efflux pumps like P-glycoprotein (P-gp).

Key Application Areas:

  • MDR Reversal Agents: Derivatives of this scaffold have shown efficacy in inhibiting P-gp, thereby reversing Multi-Drug Resistance (MDR) in cancer cell lines (e.g., KBV20C) by blocking drug efflux pumps [1].

  • Enzyme Inhibitors: Structural analogs (N-(3-hydroxyphenyl)benzamides) utilize the phenolic oxygen to interact with the catalytic triads of enzymes such as Lipoxygenase (LOX) and Acetylcholinesterase (AChE), making them potential candidates for anti-inflammatory and neurodegenerative therapies [2].

Part 2: Chemical Synthesis Protocols

Protocol A: High-Fidelity Synthesis (Anhydrous Route)

Objective: To synthesize high-purity 4-Chloro-N-(3-hydroxyphenyl)benzamide suitable for biological assays, minimizing hydrolysis byproducts common in Schotten-Baumann conditions.

Reagents:

  • 3-Aminophenol (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous (if solubility is an issue)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 3-Aminophenol (10 mmol, 1.09 g) in anhydrous DCM (50 mL). If the amine is slow to dissolve, add dry THF (10 mL) as a co-solvent.

  • Base Addition: Add TEA (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dissolve 4-Chlorobenzoyl chloride (10.5 mmol, 1.84 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes via a pressure-equalizing addition funnel.

    • Mechanistic Insight: The slow addition at 0°C prevents the "double acylation" of the phenolic oxygen, favoring the more nucleophilic amine to form the amide bond exclusively.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4).

  • Quenching & Workup:

    • Quench with saturated NaHCO₃ (50 mL) to neutralize HCl salts.

    • Extract the organic layer.[1][2][3] Wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Validation Criteria:

  • Appearance: White to off-white crystalline solid.

  • Yield: >85% (Optimized).

  • Purity: >98% (HPLC).

Protocol B: Functionalization (O-Alkylation for Library Generation)

Objective: To utilize the phenolic -OH handle for creating a library of bioactive derivatives (e.g., P-gp inhibitors).

Reagents:

  • 4-Chloro-N-(3-hydroxyphenyl)benzamide (Synthesized in Protocol A)

  • Alkyl Halide (e.g., Propargyl bromide, Benzyl bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF (Anhydrous)

Methodology:

  • Dissolve the benzamide intermediate (1.0 eq) in Acetone (0.1 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at RT for 15 minutes to generate the phenoxide anion.

  • Add the Alkyl Halide (1.2 eq) dropwise.

  • Reflux the mixture for 4–8 hours (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the O-alkylated product via recrystallization.

Part 3: Data & Visualization

Table 1: Physicochemical Profile (Predicted)
PropertyValueNotes
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
LogP (Predicted) 3.2 ± 0.4Lipophilic; suitable for membrane permeability
pKa (Phenol) ~9.5Ionizable at physiological pH (basic conditions)
H-Bond Donors 2Amide NH, Phenol OH
H-Bond Acceptors 2Amide Carbonyl, Phenol Oxygen
Solubility DMSO, MeOH, DMFPoor in water; requires co-solvent for bio-assays
Figure 1: Synthesis Logic & Mechanism

SynthesisPath Amine 3-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (DCM, 0°C) Chloride 4-Chlorobenzoyl Chloride (Electrophile) Chloride->Intermediate Product 4-Chloro-N-(3-hydroxyphenyl)benzamide (Target Scaffold) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by TEA) Intermediate->Byproduct

Caption: Step-wise formation of the amide bond via nucleophilic acyl substitution, prioritizing amine reactivity over the phenol.

Figure 2: P-glycoprotein (P-gp) Inhibition Mechanism

PgpMechanism Drug Cytotoxic Drug (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Substrate Binding Accumulation Intracellular Accumulation Drug->Accumulation If P-gp Blocked Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Inhibitor Benzamide Derivative (Synthesized Ligand) Inhibitor->Pgp Competitive/Allosteric Binding Inhibitor->Efflux BLOCKS Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Therapeutic Effect

Caption: Mechanism of Action: The benzamide scaffold blocks the P-gp efflux pump, restoring the intracellular concentration of cytotoxic drugs.

Part 4: References

  • Choi, C. H., et al. (2007). "Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein."[4] Biochemical and Biophysical Research Communications, 355(1), 136-142.[4]

  • Abbasi, M. A., et al. (2014). "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives."[5] Pakistan Journal of Chemistry, 4(1), 26-30.[5]

  • BenchChem. "Synthesis of 4-Chlorobenzamide Derivatives: General Protocols."

Sources

Method

Application Note: Microwave-Assisted Synthesis of Hydroxybenzanilides

A Guide for Accelerated, High-Efficiency Amide Bond Formation in Drug Discovery and Development Introduction: The Imperative for Faster, Greener Synthesis Hydroxybenzanilides, particularly the salicylanilide scaffold, re...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Accelerated, High-Efficiency Amide Bond Formation in Drug Discovery and Development

Introduction: The Imperative for Faster, Greener Synthesis

Hydroxybenzanilides, particularly the salicylanilide scaffold, represent a privileged structure in medicinal chemistry and materials science.[1] Derivatives of this class exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and antimycobacterial properties, making them a focal point for drug discovery programs.[1] Traditionally, the synthesis of these amides via direct condensation of a carboxylic acid and an amine is a thermodynamically challenging process, often requiring harsh conditions, stoichiometric activating agents, and extended reaction times.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry to address these challenges.[2][3][4] By utilizing microwave irradiation, MAOS offers a non-classical heating method that dramatically accelerates reaction rates, often increasing product yields and purity while significantly reducing energy consumption and the need for hazardous solvents.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, optimization, and practical application of microwave technology for the synthesis of hydroxybenzanilides.

Part 1: The Scientific Framework of Microwave-Assisted Amidation

The Mechanism of Microwave Heating: A Departure from Convention

Conventional heating relies on conduction and convection, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is slow and creates thermal gradients. Microwave heating is fundamentally different; it is a form of dielectric heating that generates thermal energy volumetrically.[6][8] The mechanism is primarily driven by two phenomena:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the reactants and any polar solvent, possess a dipole moment. The oscillating electric field of the microwave radiation forces these molecules to constantly reorient themselves, creating friction and, consequently, rapid and uniform heating.[3][9]

  • Ionic Conduction: If ions are present, the electric field causes them to migrate rapidly. The resulting collisions and resistance to this movement generate heat.[3]

This direct coupling of energy with the molecules in the reaction results in instantaneous and highly efficient heating, a key factor in accelerating chemical reactions.[5][6]

cluster_0 Conventional Heating cluster_1 Microwave Heating A Vessel B Mixture A->B Convection C Heat Source C->A Conduction D Vessel (Transparent) E Polar Molecules F Microwave Source F->E MW

Caption: Conventional vs. Microwave Heating Mechanisms.

The Chemistry: Direct Amidation of Salicylic Acid

The formation of a hydroxybenzanilide involves the condensation reaction between a salicylic acid derivative and an aniline derivative. This reaction requires the removal of a water molecule and has a significant activation energy barrier. To facilitate this, the carboxylic acid is typically "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Microwave energy provides the necessary momentum to efficiently overcome this activation energy barrier.[6][10]

G SalicylicAcid Salicylic Acid (or derivative) Aniline Aniline (or derivative) SalicylicAcid->Aniline + Hydroxybenzanilide Hydroxybenzanilide Aniline->Hydroxybenzanilide [Microwave, Catalyst] Water H₂O Hydroxybenzanilide->Water +

Caption: General scheme for hydroxybenzanilide synthesis.

Part 2: Designing and Optimizing the Synthesis

The success of a microwave-assisted synthesis relies on the careful selection of several key parameters. The ability to rapidly screen these parameters is a major advantage of the technology.[11]

Solvent Selection: The Engine of Microwave Absorption

The choice of solvent is critical, as it is the primary medium for absorbing microwave energy.[12] Solvents are generally categorized by their ability to couple with microwaves, which is related to their dielectric properties.

Microwave Absorption Solvent Examples Characteristics & Rationale
High Ethanol, Methanol, DMF, DMSO, WaterHighly polar with high dielectric loss. Heat very rapidly and efficiently. Ideal for reactions with polar reagents.[12]
Medium Acetonitrile, Acetone, XyleneModerately polar. Offer a good balance of heating rate and temperature control. Xylene has been used effectively in salicylanilide synthesis.[1][13]
Low / Transparent Toluene, Hexane, DioxaneNonpolar. Do not heat efficiently on their own. Can be used if reactants themselves are polar or if a small amount of a polar co-solvent or ionic liquid is added.[9][14]

A significant advantage of MAOS is the potential for solvent-free (neat) reactions .[14] If one of the reactants is polar and has a suitable melting point, the reaction can be run without any solvent, which is a core principle of green chemistry.[14][15]

Catalyst and Reagent Choice

While high temperatures can drive the direct condensation, an activating agent or catalyst is often employed to improve efficiency, especially for less reactive amines.

  • Phosphorous Trichloride (PCl₃): A highly effective protocol uses catalytic amounts of PCl₃. It reacts with the salicylic acid to form a more reactive acyl chloride or related intermediate in situ, which is then readily attacked by the amine.[1][13]

  • Silica Gel: Can act as a solid support and a mild acidic catalyst, promoting the reaction under solvent-free conditions.[16][17]

  • Boron-Based Catalysts: Boronic acids have emerged as efficient catalysts for direct amidation, functioning under milder conditions.[17][18]

  • Lewis Acids: Catalysts like Ceric Ammonium Nitrate (CAN) have proven effective for direct amidation under microwave irradiation, often in solvent-free systems.[19][20]

Summary of Key Optimization Parameters
Parameter Influence on Reaction Expert Insight & Rationale
Temperature The primary driver of reaction rate.Microwave reactors allow for superheating of solvents in sealed vessels far beyond their atmospheric boiling points, leading to dramatic rate accelerations.[11][12] Start with a temperature slightly above the boiling point of the chosen solvent.
Reaction Time Drastically reduced compared to conventional methods.Typical reaction times are in the range of 5-30 minutes.[21][22] Monitor reaction progress by TLC to avoid prolonged heating, which can lead to side products.[1]
Microwave Power Affects the rate of temperature increase.Use power control to maintain a stable target temperature. Modern reactors automatically modulate power. A starting power of 100-300 W is common for lab-scale synthesis.[1][13]
Pressure A consequence of heating a closed system.Pressure itself does not typically drive the reaction but is an important safety parameter to monitor. Sealed vessels are crucial for reaching high temperatures.
Substrate Scope Steric and electronic effects are important.Steric hindrance on the amine or the carboxylic acid can slow the reaction. Electron-withdrawing groups on the aniline may decrease its nucleophilicity, requiring more forcing conditions.[1]

Part 3: Detailed Synthesis Protocols

Safety Note: All microwave synthesis experiments should be conducted in a dedicated microwave reactor designed for chemical synthesis, not a domestic oven.[11] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: PCl₃-Mediated Synthesis of N-(p-tolyl)salicylamide

(Adapted from Lu, C-R., et al., Synthetic Communications, 2011)[1][13]

This protocol provides a reliable method for synthesizing a representative hydroxybenzanilide using an activating agent.

Materials:

  • Salicylic acid (1.0 mmol, 138 mg)

  • p-Toluidine (1.0 mmol, 107 mg)

  • Phosphorous trichloride (PCl₃) (0.4 mmol, 35 µL)

  • Xylene (3 mL)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Dedicated microwave synthesis reactor with appropriate 10 mL pressure-rated reaction vials and magnetic stir bars.

  • Standard laboratory glassware for work-up.

  • Rotary evaporator.

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add salicylic acid (138 mg), p-toluidine (107 mg), and xylene (3 mL).

  • Carefully add phosphorous trichloride (35 µL) to the mixture in a fume hood.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Hold Time: 30 minutes

    • Power: 300 W (or use dynamic power control to maintain temperature)

    • Stirring: On

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with 1 M NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure N-(p-tolyl)salicylamide.

Protocol 2: Solvent-Free Synthesis of a Hydroxybenzanilide

This protocol serves as a starting point for developing a greener, solvent-free method. It relies on the reactants melting and reacting directly.

Materials:

  • Hydroxybenzoic acid (e.g., Salicylic acid) (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • (Optional) Catalyst, e.g., Ceric Ammonium Nitrate (CAN) (0.02 mmol, 2 mol%)[19]

Equipment:

  • Dedicated microwave synthesis reactor.

  • 10 mL microwave reaction vial with a magnetic stir bar.

Procedure:

  • Grind the salicylic acid (1.0 mmol) and the aniline derivative (1.0 mmol) together in a mortar and pestle to create a homogenous powder. If using a catalyst, add it at this stage.

  • Transfer the solid mixture to a 10 mL microwave reaction vial with a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters. A temperature ramp is often effective:

    • Ramp from room temperature to 160-180 °C over 2 minutes.

    • Hold at the target temperature for 10-15 minutes.

    • Power: Dynamic, to maintain temperature.

    • Stirring: On

  • After cooling, the solid product can often be dissolved in a suitable solvent (e.g., ethyl acetate) and purified directly by recrystallization or column chromatography, following a similar work-up as described in Protocol 1 to remove any unreacted starting materials.

Part 4: Experimental Workflow and Analysis

A systematic workflow ensures reproducibility and accurate results.

Sources

Application

Functionalization of 3-hydroxy group in benzamides

An In-Depth Guide to the Strategic Functionalization of the 3-Hydroxy Group in Benzamides Authored by: A Senior Application Scientist Abstract The 3-hydroxybenzamide scaffold is a privileged structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the 3-Hydroxy Group in Benzamides

Authored by: A Senior Application Scientist

Abstract

The 3-hydroxybenzamide scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a versatile platform for derivatization. The phenolic hydroxyl group at the 3-position is a key handle for molecular modification, allowing for the fine-tuning of critical physicochemical and biological properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for functionalizing this hydroxyl group. We move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide validated, step-by-step protocols for key transformations including O-alkylation, O-acylation, Mitsunobu reactions, and the formation of sulfonate esters.

Core Principles: Understanding the Reactivity of the 3-Hydroxy Group

The synthetic strategies for modifying the 3-hydroxybenzamide core are dictated by the inherent reactivity of the phenolic hydroxyl group. Unlike aliphatic alcohols, this group possesses unique characteristics:

  • Acidity: The hydroxyl proton is moderately acidic (pKa ≈ 10) due to the resonance stabilization of the resulting phenoxide anion. This property is fundamental to many functionalization reactions, as deprotonation with a suitable base generates a potent oxygen nucleophile.

  • Nucleophilicity: The lone pairs on the oxygen atom make the hydroxyl group nucleophilic, allowing it to attack various electrophiles. This nucleophilicity is significantly enhanced upon deprotonation to the phenoxide.

  • Aromatic Ring Activation: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). While this guide focuses on direct functionalization of the hydroxyl group, this electronic effect must be considered in multi-step syntheses.[1]

Understanding these principles is crucial for selecting the appropriate reagents and conditions to achieve selective functionalization of the hydroxyl group without unintended reactions on the benzamide moiety or the aromatic ring.

Key Functionalization Strategies and Protocols

O-Alkylation: The Williamson Ether Synthesis

The formation of an ether bond is one of the most common modifications, used to introduce a wide variety of alkyl or aryl groups. The classical and most robust method for this transformation is the Williamson ether synthesis.[2]

Causality and Mechanistic Insight: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The first step involves the deprotonation of the acidic phenolic proton with a base to form a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), displacing the leaving group to form the ether.[2][3][4]

The choice of the alkylating agent is critical. The SN2 mechanism is highly sensitive to steric hindrance.[3][5]

  • Excellent Substrates: Methyl and primary alkyl halides give the best results.[3]

  • Problematic Substrates: Secondary alkyl halides often yield a mixture of substitution (ether) and elimination (alkene) products.[3]

  • Unsuitable Substrates: Tertiary alkyl halides will almost exclusively undergo elimination (E2) and are not suitable for this reaction.[3][4][6]

O_Alkylation_Workflow Start 3-Hydroxybenzamide Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Product 3-Alkoxybenzamide (Ether Product) Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (Primary preferred) AlkylHalide->Product

Figure 1: General workflow for O-Alkylation via Williamson Ether Synthesis.

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 3-hydroxybenzamide with a primary alkyl halide.

  • Reagent Preparation: To a dry, inert-atmosphere flask (e.g., under Nitrogen or Argon), add 3-hydroxybenzamide (1.0 eq). Dissolve it in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile).[6]

  • Deprotonation: Add a suitable base (see Table 1) portion-wise at room temperature or 0 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide. Common choices include sodium hydride (NaH) for strong deprotonation or milder bases like potassium carbonate (K₂CO₃).

  • Alkylation: Slowly add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6] Reactions are often complete within 1-8 hours.

  • Work-up: After completion, cool the mixture to room temperature and carefully quench by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Table 1: Reagent Selection for Williamson Ether Synthesis

BaseSolvent(s)Typical TemperatureNotes
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic base. Generates H₂ gas, requires an inert atmosphere.[3][5]
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile60 - 100 °CMilder, commonly used base. Suitable for many substrates.[4]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 80 °CMore reactive than K₂CO₃, can allow for lower reaction temperatures.[4]
Sodium Hydroxide (NaOH)Water/DCM (PTC)RT to 50 °CUsed in Phase-Transfer Catalysis (PTC) systems for improved reactivity and milder conditions.[7]
O-Acylation: Ester Synthesis

Converting the hydroxyl group to an ester is a valuable strategy for creating prodrugs, modifying polarity, or protecting the hydroxyl group during subsequent synthetic steps.[1] The most direct method involves reaction with an acylating agent in the presence of a base.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

O_Acylation_Workflow Start 3-Hydroxybenzamide Product 3-Acyloxybenzamide (Ester Product) Start->Product Nucleophilic Acyl Substitution AcylatingAgent Acylating Agent (R-COCl or (RCO)2O) AcylatingAgent->Product Base Base (e.g., Pyridine, TEA) Base->Product Acid Scavenger

Figure 2: General workflow for O-Acylation.

Protocol 2: O-Acylation using an Acyl Chloride

  • Reagent Preparation: Dissolve 3-hydroxybenzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM), THF, or pyridine at 0 °C under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (can be used as the solvent).

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. If DCM was used, wash sequentially with dilute HCl (to remove excess amine base), water, and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography.

The Mitsunobu Reaction: Mild and Versatile C-O Bond Formation

The Mitsunobu reaction is an exceptionally powerful tool for converting alcohols into a wide array of functional groups, including esters, under very mild, neutral conditions.[8][9] It is particularly useful when substrates are sensitive to the basic or acidic conditions of other methods.

Causality and Mechanistic Insight: The reaction is a redox process that couples an alcohol (like our 3-hydroxybenzamide) with a nucleophile that has a pKa of ~13 or less (e.g., a carboxylic acid).[10] This is achieved using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this intermediate, activating the hydroxyl group as a good leaving group. Finally, the deprotonated nucleophile displaces the activated oxygen in an SN2 fashion.[11]

Mitsunobu_Reaction_Workflow cluster_reagents Reagents cluster_process Reaction Process Start 3-Hydroxybenzamide Activation Activation of -OH group Start->Activation Nucleophile Nucleophile (Nu-H) (e.g., R-COOH, pKa ≤ 13) SN2 SN2 Displacement by Nucleophile Nucleophile->SN2 Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->SN2 Product Functionalized Product (3-(Nu)-Benzamide) SN2->Product Byproducts Byproducts (Ph3P=O + Hydrazine) SN2->Byproducts Sulfonate_Ester_Formation Start 3-Hydroxybenzamide Product 3-Sulfonyloxybenzamide (Activated Intermediate) Start->Product Sulfonylation SulfonylChloride Sulfonyl Chloride (e.g., TsCl, MsCl) SulfonylChloride->Product Base Base (e.g., Pyridine) Base->Product Acid Scavenger NextStep Further Reaction (e.g., Nucleophilic Substitution) Product->NextStep

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4'-Chloro-3-hydroxybenzanilide

Case ID: #PUR-BENZ-043 Subject: Optimization of Flash Column Chromatography for Phenolic Benzanilides Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-BENZ-043 Subject: Optimization of Flash Column Chromatography for Phenolic Benzanilides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to purify 4'-Chloro-3-hydroxybenzanilide , a molecule possessing two distinct chemical challenges: a polar amide backbone and an acidic phenolic hydroxyl group (


).

Standard chromatography protocols often fail with this scaffold, resulting in broad peak tailing (streaking) and co-elution with impurities like 4-chloroaniline. This guide provides a self-validating protocol to overcome silanol interactions and maximize recovery.

Module 1: Method Development & Setup

Q: Which stationary phase should I use?

Recommendation: Standard Silica Gel 60 (40–63 µm) is sufficient, but it requires mobile phase modification (see below).

  • Why? The phenolic -OH group acts as a hydrogen bond donor. Unmodified silica has acidic silanol groups (

    
    ) that will hydrogen bond strongly with your product, causing it to "drag" or tail through the column rather than eluting as a tight band.
    
  • Alternative: If high purity (>99%) is required for biological assays, C18 Reverse Phase silica is superior as it eliminates silanol interactions entirely.

Q: What is the optimal solvent system?

Do not use pure Hexane/Ethyl Acetate without a modifier. The phenol moiety requires an acidic environment to remain protonated and suppress ionization.

SystemCompositionApplication
Primary (Normal Phase) Hexane : Ethyl Acetate + 1% Acetic Acid Best for bulk purification. Start at 10% EtOAc and gradient to 60% EtOAc.
Secondary (High Polarity) DCM : Methanol + 0.5% Acetic Acid Use if the compound sticks to the baseline. Gradient: 0% to 5% MeOH.
Reverse Phase (C18) Water (0.1% Formic Acid) : MeCN Best for removing trace aniline impurities.

Critical Technical Note: The addition of 0.1%–1.0% Acetic Acid (AcOH) is non-negotiable for normal phase silica. It competes for the active silanol sites on the silica gel, effectively "blocking" them so your phenolic compound can pass through without drag [1, 3].

Module 2: Troubleshooting Common Issues

Q: My product is "streaking" (tailing) across the column. How do I fix this?

Diagnosis: This is the classic "Phenol Effect." The compound is interacting with the silica surface.[1][2][3]

The Fix Protocol:

  • Check Acidifier: Ensure your mobile phase contains 1% Acetic Acid .

  • Column Pre-treatment: Before loading your sample, flush the column with 2 Column Volumes (CV) of the mobile phase containing the acid. This neutralizes the silica surface before the sample touches it.

  • Loading Solvent: Do not load in pure DCM or MeOH. If the sample is loaded in a solvent stronger than the starting mobile phase, it will carry the compound down the column immediately, causing band broadening.

Q: I cannot separate the product from the starting material (4-Chloroaniline).

Diagnosis: 4-Chloroaniline is basic; your product is acidic (phenol).

The Fix Protocol:

  • Switch Selectivity: If using Hexane/EtOAc fails, switch to DCM/MeOH . The selectivity of chlorinated solvents often resolves aromatic amines better than esters.

  • The "Acid Wash" Trick: If the impurity is the amine (4-chloroaniline), wash your crude reaction mixture with 1N HCl before chromatography. The amine will protonate to the water-soluble salt (

    
    ) and be removed in the aqueous layer, leaving your amide product in the organic layer.
    

Module 3: Visual Workflows

Workflow 1: Purification Logic Gate

Caption: Decision tree for selecting the correct purification mode based on impurity profile and tailing severity.

PurificationLogic Start Crude 4'-Chloro-3-hydroxybenzanilide TLC Run TLC (Hex:EtOAc 1:1) Start->TLC Check Observation? TLC->Check Streak Streak / Tailing Check->Streak Broad smear Spots Distinct Spots Check->Spots Clear separation Coelute Co-elution with Aniline Check->Coelute Overlapping spots AddAcid Add 1% Acetic Acid to Mobile Phase Streak->AddAcid Flash Flash Chromatography Hex:EtOAc (Gradient) Spots->Flash Wash Perform 1N HCl Wash (Remove Amine) Coelute->Wash AddAcid->Flash Wash->TLC

Workflow 2: Sample Loading Protocol

Caption: Step-by-step dry-loading technique to prevent band broadening due to solubility issues.

LoadingProtocol Step1 Dissolve Crude in minimal Acetone/MeOH Step2 Add Silica Gel (Ratio 1:2 w/w) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Load onto Column (Solid Load Cartridge) Step3->Step4 Run Elute with Hex:EtOAc + 1% AcOH Step4->Run Begin Gradient

Module 4: Quantitative Data & Reference Values

Estimated Rf Values (TLC)

Note: Values are approximate and depend on silica humidity.

Solvent SystemProduct Rf4-Chloroaniline Rf3-Hydroxybenzoic Acid Rf
Hex:EtOAc (1:1) 0.35 (Streaks)0.550.10
Hex:EtOAc (1:1) + 1% AcOH 0.42 (Sharp) 0.600.15
DCM:MeOH (95:5) 0.450.700.20
Solvent Strength (Selectivity)

When Hexane/EtOAc fails, utilize solvents from different selectivity groups to alter separation [2].[4]

  • Group I (Proton Acceptors): Diethyl Ether, Triethylamine.

  • Group II (Proton Donors): Methanol , Ethanol (Good for your phenol).

  • Group VI (Dipole Interaction): DCM , Acetone.[4]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separation with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link

  • Teledyne ISCO. (2013). Flash Chromatography Guide: Solvent Selectivity and Strength. Link (Archived)

  • Biotage. (2023).[2][4][6] Strategies for Peak Shape Improvement in Flash Chromatography. Link

  • Phenomenex. (2023).[2][4] Troubleshooting Tailing of Acidic and Basic Compounds. Link

Sources

Optimization

Technical Support: Resolving Emulsions in Benzamide Extraction

Introduction You are likely reading this because your separatory funnel contains a cloudy, non-separating interface instead of two clear phases. In benzamide synthesis—typically involving the reaction of benzoyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your separatory funnel contains a cloudy, non-separating interface instead of two clear phases. In benzamide synthesis—typically involving the reaction of benzoyl chloride with ammonia or an amine—emulsions are a frequent bottleneck.

This guide moves beyond generic advice. We analyze the specific chemical environment of benzamide workups (often involving chlorinated solvents and ionic byproducts) to provide targeted, mechanism-based solutions.

Module 1: The Diagnostic Phase

Why is this happening? To resolve the emulsion, you must identify the stabilizing agent. In benzamide extractions, three culprits dominate:

  • The "Soap" Effect (Chemical):

    • Mechanism: Unreacted benzoyl chloride hydrolyzes to form benzoic acid.[1] If you use a basic wash (NaOH/Na₂CO₃) to neutralize the acid, you generate sodium benzoate .

    • Result: Sodium benzoate acts as an anionic surfactant, lowering the interfacial tension between water and your organic solvent (DCM or Ethyl Acetate), creating stable micelles.

  • Pickering Emulsions (Physical):

    • Mechanism: Benzamide acts as a hydrotrope, but precipitated salts (ammonium chloride) or fine impurities accumulate at the interface.

    • Result: Solid particles physically prevent the coalescence of droplets.

  • Density Confusion (Solvent):

    • Mechanism: If using Dichloromethane (DCM) and a heavy brine wash, the densities of the organic (

      
      ) and aqueous phases (
      
      
      
      ) become dangerously close.
    • Result: Lack of gravitational driving force for separation.[2]

Module 2: Immediate Intervention (Physical Methods)

Use these protocols first. They alter the physical environment without risking chemical degradation of your product.

Protocol A: The "Salting Out" Effect

Best for: Surfactant-based emulsions (The "Soap" Effect).

The Science: Increasing the ionic strength of the aqueous phase disrupts the electric double layer stabilizing the emulsion and decreases the solubility of organic compounds in water (Hofmeister effect).

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 50% of your current aqueous layer volume.

  • Gentle Agitation: Do not shake vigorously. Swirl the funnel gently in a circular motion.

  • The Wait: Allow 5–10 minutes.

  • Observation: Look for "streaking" in the cloudy layer, indicating coalescence.

Protocol B: The Celite Filtration (The "Silver Bullet")

Best for: Pickering emulsions (particulate-stabilized) or stubborn "clouds" that resist brine.

The Science: Diatomaceous earth (Celite) is a porous silica matrix. It does not adsorb the benzamide but physically traps the fine particulates stabilizing the interface. It also provides a rough surface that ruptures micro-droplets.

Step-by-Step Workflow:

  • Prepare the Filter: Pack a Büchner funnel with a 1–2 cm pad of Celite 545. Wet it with your organic solvent.

  • Vacuum Filtration: Pour the entire contents of the separatory funnel (both layers + emulsion) through the Celite pad under weak vacuum.

  • Rinse: Wash the pad with a small amount of fresh organic solvent to recover trapped product.

  • Reset: Transfer the filtrate back to a clean separatory funnel.

  • Result: You will typically see an immediate, sharp separation of layers.

Module 3: Visualization & Logic Flow

Figure 1: Troubleshooting Decision Matrix

Caption: Logical workflow for resolving active emulsions during benzamide workup.

EmulsionLogic Start Active Emulsion Detected CheckSolvent Check Solvent System Start->CheckSolvent IsDCM Is Solvent DCM? CheckSolvent->IsDCM AddBrine Protocol A: Add Sat. NaCl IsDCM->AddBrine Yes (Density Check) IsDCM->AddBrine No (EtOAc/Ether) DidSep Did it separate? AddBrine->DidSep Success Proceed to Drying (MgSO4) DidSep->Success Yes CheckPH Check pH (Benzoate Soap?) DidSep->CheckPH No FilterCelite Protocol B: Celite Filtration FilterCelite->Success CheckPH->FilterCelite pH < 8 (Neutral/Acidic) Acidify Acidify to pH 3-4 (Protonate Benzoate) CheckPH->Acidify pH > 9 (Basic) Acidify->AddBrine

Module 4: Chemical Remediation (The "Root Cause" Fix)

Use this if physical methods fail. This addresses the chemical nature of the surfactant.

Scenario: The Benzoate Trap

If you washed your crude reaction mixture with 10% NaOH to remove unreacted benzoyl chloride, you created sodium benzoate.

  • The Fix: You must destroy the surfactant.

  • Action: Carefully add 1M HCl to the separatory funnel until the aqueous layer pH reaches ~3–4.

  • Mechanism: This protonates the benzoate anion (

    
    ) back into benzoic acid (
    
    
    
    ). While benzoic acid is soluble in the organic layer, it is not a surfactant. The emulsion will break.[3][4][5]
  • Caution: Benzamide is stable at this pH for short durations, but do not leave it for hours, or hydrolysis may occur.

Frequently Asked Questions (Technical Support)

Q1: I am using DCM (Dichloromethane) and the layers are inverted or indistinguishable. Why? A: DCM has a density of ~1.33 g/mL. Saturated brine has a density of ~1.20 g/mL. If your organic layer is heavily loaded with solutes, the densities may be nearly identical, causing "phase inversion" or suspension.

  • Correction: Add a small amount of water to lower the aqueous density, or add more DCM to increase the organic density. Always test which layer is which by adding a drop of water to the top layer and seeing if it travels through.

Q2: Can I use ethanol to break the emulsion? A: Not recommended. While ethanol can reduce surface tension, it increases the mutual solubility of the water and organic phases. This will force your benzamide product into the aqueous layer, leading to yield loss. Stick to Brine or Celite.

Q3: How do I prevent this in my next run? A: Prevention is superior to cure.

  • Evaporate First: If possible, rotovap the reaction solvent (often THF or Dioxane) before doing the aqueous workup. These water-miscible solvents act as "phase transfer agents" that promote emulsions.

  • Acid Wash First: Wash the crude reaction mixture with dilute HCl first to remove unreacted amines (which form surfactants).

  • Avoid Vigorous Shaking: Use the "rocking" method (inverting the funnel gently 20 times) rather than the "bartender shake."

Summary of Physical Properties

CompoundpKa (Approx)Species at pH 10 (Basic Wash)Surfactant Potential
Benzamide (Product)~23 (Neutral)Neutral (Organic Soluble)Low
Benzoic Acid (Impurity)4.2Benzoate Anion (Water Soluble)High (Anionic Soap)
Amine (Reagent)~10 (Conjugate Acid)Neutral (Organic Soluble)Moderate
Ammonium Salt (Byproduct)N/AAmmonia (Water Soluble)Low

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Rule, B. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[4] Organic Process Research & Development.[4] Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.301 Chemistry Laboratory Techniques: Extraction and Washing. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Chloro-N-(3-hydroxyphenyl)benzamide

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-N-(3-hydroxyphenyl)benzamide. Designed for researchers and professionals in drug development and chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-N-(3-hydroxyphenyl)benzamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It establishes a comparative framework against the parent compound, benzanilide, to illuminate the structural nuances and substituent effects that are critical for molecular characterization. By explaining the causality behind spectral features, we aim to provide a practical and authoritative resource for structural elucidation.

Introduction: The Role of ¹H NMR in Characterizing Benzanilides

Benzanilides are a class of amides that form the backbone of numerous pharmaceuticals and biologically active compounds. The precise arrangement of substituents on their two aromatic rings is paramount to their function. ¹H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of these molecules. It provides detailed information about the chemical environment of each proton, allowing for unambiguous structural assignment.[1]

This guide focuses on 4-Chloro-N-(3-hydroxyphenyl)benzamide, a derivative with two key substituents: a chloro group on the benzoyl ring and a hydroxyl group on the aniline ring. To fully appreciate the spectral signature of this molecule, we will compare it directly with the spectrum of unsubstituted benzanilide. This comparative approach highlights the diagnostic shifts and coupling patterns induced by the substituents, providing a robust methodology for spectral interpretation.

Molecular Structures and Proton Environments

A clear assignment of proton signals begins with a systematic numbering of the atomic positions. The structures of 4-Chloro-N-(3-hydroxyphenyl)benzamide and our reference compound, benzanilide, are shown below with the IUPAC numbering used for spectral assignment.

Figure 1: Molecular Structures and Proton Numbering

4-Chloro-N-(3-hydroxyphenyl)benzamideBenzanilide

In 4-Chloro-N-(3-hydroxyphenyl)benzamide, the two aromatic rings are designated as Ring A (the 4-chlorobenzoyl moiety) and Ring B (the 3-hydroxyphenyl moiety). Due to symmetry in Ring A, H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. Ring B is unsymmetrical, resulting in four unique aromatic proton signals (H-2, H-4, H-5, H-6).

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on the experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively solubilizes the polar benzanilide, and its hydrogen-bonding acceptor nature slows the exchange rate of the N-H and O-H protons. This minimizes peak broadening and often allows for the observation of coupling to these protons, which is typically not seen in solvents like chloroform-d (CDCl₃).[1]

  • Reference: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).

  • Concentration: A moderate concentration (10-15 mg/mL) ensures a good signal-to-noise ratio without causing significant line broadening due to aggregation.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to increase signal dispersion and simplify the analysis of complex spin systems in the aromatic region.[2]

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 10 mg of the synthesized 4-Chloro-N-(3-hydroxyphenyl)benzamide and dissolve it in 0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Internal Standard: Add 5 µL of a 1% TMS solution in DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate inside the probe.

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Collect 16 or 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Workflow for Spectral Elucidation

The process from sample to final structural confirmation follows a logical sequence. This workflow ensures that all aspects of the NMR data are systematically analyzed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Compound in DMSO-d6 + TMS acq Acquire FID on 400 MHz Spectrometer prep->acq Insert into Spectrometer proc_ft Fourier Transform acq->proc_ft proc_correct Phase & Baseline Correction proc_ft->proc_correct proc_cal Calibrate to TMS proc_correct->proc_cal analysis_assign Assign Chemical Shifts (δ) proc_cal->analysis_assign analysis_integrate Determine Integration proc_cal->analysis_integrate analysis_coupling Analyze Multiplicity (J) proc_cal->analysis_coupling analysis_structure Confirm Structure analysis_assign->analysis_structure analysis_integrate->analysis_structure analysis_coupling->analysis_structure

Caption: Experimental workflow from sample preparation to structural confirmation.

Comparative Spectral Analysis

The key to understanding the spectrum of 4-Chloro-N-(3-hydroxyphenyl)benzamide lies in comparing its proton signals to those of benzanilide. The electron-withdrawing chloro group and the electron-donating hydroxyl group exert predictable and diagnostic effects on the chemical shifts of adjacent protons.[2][3]

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentBenzanilide (Experimental Data)[4]4-Chloro-N-(3-hydroxyphenyl)benzamide (Predicted)Rationale for Predicted Shift
NH ~10.17 ppm (s, 1H)~10.25 ppm (s, 1H) The electron-withdrawing Cl group slightly deshields the amide proton.
OH N/A~9.60 ppm (s, 1H) Phenolic protons in DMSO typically appear between 9-10 ppm.
H-2', H-6' ~7.95 ppm (d, 2H)~7.94 ppm (d, J ≈ 8.7 Hz, 2H) Largely unchanged; deshielded by the adjacent carbonyl group.
H-3', H-5' ~7.55 ppm (t, 2H)~7.58 ppm (d, J ≈ 8.7 Hz, 2H) Deshielded by the adjacent electron-withdrawing Cl group. Forms an AA'BB' system.
H-4' ~7.49 ppm (t, 1H)N/APosition substituted with Cl.
H-2 ~7.65 ppm (d, 2H)~7.45 ppm (t, J ≈ 2.1 Hz, 1H) Shielded by the para -OH group. Appears as a small triplet due to meta-coupling.
H-6 ~7.18 ppm (dd, J ≈ 8.1, 1.5 Hz, 1H) Shielded by the ortho -OH group.
H-5 ~7.34 ppm (t, 2H)~7.12 ppm (t, J ≈ 8.0 Hz, 1H) Experiences minimal effect from the meta -OH group.
H-4 ~7.10 ppm (t, 1H)~6.65 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H) Strongly shielded by the ortho -OH group.

Note: Predicted values are based on data from similar compounds and established substituent effects. Experimental values may vary slightly.[5][6]

Analysis of Ring A (4-Chlorobenzoyl Moiety)

In benzanilide, the protons of the benzoyl ring (H-2'/6', H-3'/5', H-4') present as a complex series of multiplets. The introduction of a strong electron-withdrawing chlorine atom at the 4'-position dramatically simplifies this region.

  • H-2', H-6' and H-3', H-5' : These protons form a classic AA'BB' spin system, which at 400 MHz often resolves into two distinct doublets.[7] The protons H-2' and H-6', being ortho to the deshielding carbonyl group, appear further downfield (~7.94 ppm). The protons H-3' and H-5', ortho to the chlorine atom, appear slightly upfield (~7.58 ppm). The coupling constant between these adjacent protons is a typical ortho-coupling (Jortho) of 7–10 Hz.[2] This clean pattern is a key diagnostic feature for 4-substituted benzoyl rings.

Analysis of Ring B (3-Hydroxyphenyl Moiety)

The hydroxyl group on Ring B is an activating, ortho-para directing group, causing significant shielding (an upfield shift) of the protons at the ortho (H-2, H-4) and para (H-6) positions relative to the amide nitrogen.

  • H-2 : This proton is situated between two meta substituents (-NHCO and -OH). It experiences meta-coupling to H-4 and H-6, typically resulting in a narrow triplet or broad singlet with Jmeta ≈ 2-3 Hz.[2] Its chemical shift around 7.45 ppm is moderately upfield compared to the equivalent protons in benzanilide.

  • H-4 & H-6 : These protons are strongly shielded by the ortho and para hydroxyl group, respectively, shifting them significantly upfield. H-4 is expected around 6.65 ppm and H-6 around 7.18 ppm. Each will appear as a doublet of doublets due to one ortho-coupling and one meta-coupling.

  • H-5 : This proton is meta to the hydroxyl group and will appear as a triplet due to ortho-coupling with both H-4 and H-6. Its chemical shift is the least affected by the hydroxyl group.

Labile Protons (NH and OH)

In DMSO-d₆, the amide (NH) and hydroxyl (OH) protons are typically observed as sharp singlets at ~10.25 ppm and ~9.60 ppm, respectively. Their downfield position is due to deshielding from the adjacent electronegative atoms and participation in hydrogen bonding with the solvent. The absence of splitting confirms their labile nature.[1]

Conclusion

The ¹H NMR spectrum of 4-Chloro-N-(3-hydroxyphenyl)benzamide is rich with structural information. By comparing it to the simpler spectrum of benzanilide, we can confidently assign each signal and appreciate the electronic influence of the chloro and hydroxyl substituents. The key diagnostic features for this molecule are:

  • The presence of two distinct downfield singlets corresponding to the NH and OH protons.

  • A simplified AA'BB' system in the ~7.5-8.0 ppm region, characteristic of the 4-chlorobenzoyl ring.

  • Four unique, well-resolved signals for the 3-hydroxyphenyl ring, with two protons (H-4 and H-6 ) shifted significantly upfield due to the strong shielding effect of the hydroxyl group.

This guide provides a robust framework for the analysis of substituted benzanilides, demonstrating how a comparative approach, grounded in the principles of NMR spectroscopy, can lead to confident and accurate structural elucidation.

References

  • Suezawa, H., Yuzuri, T., Hirota, M., Ito, Y., & Hamada, Y. (2006). Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides. Bulletin of the Chemical Society of Japan. [Link]

  • Griffiths, L. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Lawrence University. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Reusch, W. (n.d.). ¹H NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Chem Publishers. [Link]

Sources

Comparative

FTIR characteristic peaks of 4'-Chloro-3-hydroxybenzanilide

Spectroscopic Characterization Guide: 4'-Chloro-3-hydroxybenzanilide Introduction: The Structural Mandate In the development of antimicrobial benzanilides and agrochemical intermediates, 4'-Chloro-3-hydroxybenzanilide re...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: 4'-Chloro-3-hydroxybenzanilide

Introduction: The Structural Mandate

In the development of antimicrobial benzanilides and agrochemical intermediates, 4'-Chloro-3-hydroxybenzanilide represents a critical structural scaffold.[1] Its efficacy relies on the integrity of two distinct functional domains: the meta-hydroxyl moiety (responsible for solubility and hydrogen bonding interactions) and the para-chlorinated aromatic ring (enhancing lipophilicity and metabolic stability).

For the analytical chemist, the challenge is not merely identifying peaks but validating the regiochemistry. A common synthetic pitfall is the confusion with its isomer, 4'-chloro-2-hydroxybenzanilide (a salicylanilide derivative).[1] This guide details the FTIR spectroscopic signatures required to confirm the 3-hydroxy substitution pattern, distinguishing it from precursors and structural isomers.

Structural Analysis & Vibrational Logic

Before interpreting spectra, we must map the vibrational modes to the molecular structure. Unlike the ortho-isomer, the meta-hydroxy position in 4'-Chloro-3-hydroxybenzanilide prevents the formation of a strong intramolecular hydrogen bond with the amide carbonyl.[1] This results in a distinct "free" or intermolecularly bonded hydroxyl signal and a non-chelated Amide I band.[1]

G cluster_0 Functional Domains OH Phenolic -OH (Meta) ~3350 cm⁻¹ (Broad) Intermolecular H-bonding Amide Amide Linkage (-CONH-) Amide I: ~1650 cm⁻¹ Amide II: ~1540 cm⁻¹ Cl Aromatic -Cl (Para) ~1090 cm⁻¹ / ~820 cm⁻¹ Fingerprint Region Structure 4'-Chloro-3-hydroxybenzanilide Core Structure Structure->OH Vibration v(O-H) Structure->Amide Vibration v(C=O), δ(N-H) Structure->Cl Vibration v(Ar-Cl)

Figure 1: Vibrational mapping of key functional groups.[1] Note the independence of the OH and Amide domains due to meta-substitution.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this ATR-FTIR (Attenuated Total Reflectance) protocol. This method is preferred over KBr pellets for benzanilides to avoid moisture interference in the hydroxyl region.

Step-by-Step Methodology
  • Instrument Preparation:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability against chlorinated aromatics).[1]

    • Cleaning: Clean crystal with isopropanol; ensure energy throughput >95% of original background.

  • Background Collection:

    • Collect 32 scans (resolution 4 cm⁻¹) of ambient air. Reason: To subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place ~5 mg of dry solid 4'-Chloro-3-hydroxybenzanilide on the crystal.[1]

    • Compression: Apply high pressure using the anvil. Critical: Monitor the preview mode. Stop tightening when peak height stabilizes (ensures maximum crystal contact).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.[1]

    • Scans: 64 (to improve Signal-to-Noise ratio for weak aromatic overtones).

  • Validation (The "Sanity Check"):

    • Check for the absence of a peak at ~1690–1710 cm⁻¹.[2] Presence indicates unreacted 3-hydroxybenzoic acid.[1]

    • Check for the absence of a doublet at ~3400 cm⁻¹. Presence indicates unreacted 4-chloroaniline.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its precursors and its most common structural isomer.

Table 1: Characteristic Peak Comparison
Vibrational Mode4'-Chloro-3-hydroxybenzanilide (Target)3-Hydroxybenzoic Acid (Precursor 1)4-Chloroaniline (Precursor 2)4'-Chloro-2-hydroxybenzanilide (Isomer)
O-H Stretch 3200–3400 cm⁻¹ (Broad, Intermolecular)2500–3300 cm⁻¹ (Very broad, dimer)N/A~3200 cm⁻¹ (Shifted lower, Intramolecular H-bond)
N-H Stretch ~3300 cm⁻¹ (Single sharp band, often on OH shoulder)N/A3380 & 3460 cm⁻¹ (Doublet, Primary Amine)~3350 cm⁻¹
C=O[1][3][4] (Amide I) 1645–1655 cm⁻¹ (Strong)1680–1700 cm⁻¹ (Acid C=O)N/A1630–1640 cm⁻¹ (Shifted lower due to chelation)
Amide II 1530–1550 cm⁻¹ (N-H Bend)N/A1620 cm⁻¹ (N-H Scissoring)1530–1550 cm⁻¹
C-Cl / Ar-H 1090 cm⁻¹ / 820 cm⁻¹ (Para-subst.)[1]N/A820 cm⁻¹ (Para-subst.)750 cm⁻¹ (Ortho-subst.)
Detailed Interpretation
  • The Amide I Band (1645–1655 cm⁻¹):

    • Observation: This is the most intense peak.

    • Mechanistic Insight: It confirms the formation of the amide bond.

    • Differentiation: If this peak appears higher (near 1680 cm⁻¹), your reaction is incomplete (acid starting material remains). If it appears significantly lower (1630 cm⁻¹), suspect the ortho-isomer (2-hydroxy), where the hydroxyl group donates a hydrogen bond to the carbonyl oxygen, weakening the C=O bond and lowering its frequency.

  • The Hydroxyl Region (3200–3400 cm⁻¹):

    • In the 3-hydroxy (meta) target, the OH group is sterically distant from the amide. It forms undefined intermolecular hydrogen bonds, resulting in a broad "hump" centered around 3350 cm⁻¹.

    • In the 2-hydroxy (ortho) isomer, the OH is locked in a 6-membered ring with the carbonyl.[1] This creates a sharper, red-shifted OH peak often buried under the CH stretching region.[1]

  • The Fingerprint Region (Ar-Cl):

    • The band at ~820 cm⁻¹ is diagnostic for para-disubstituted benzene rings (the chloro-aniline ring).[1] This confirms the 4'-chloro position is intact.[1]

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to "Go/No-Go" decision making based on the FTIR data.

Workflow Start Start: Synthesis (3-HBA + 4-CA) Reaction Acyl Chloride Formation & Amide Coupling Start->Reaction Isolation Isolation & Drying (Remove Solvents) Reaction->Isolation FTIR ATR-FTIR Analysis Isolation->FTIR Check1 Check 1680-1700 cm⁻¹ (Acid C=O present?) FTIR->Check1 Check2 Check 3400 cm⁻¹ Doublet (Amine present?) Check1->Check2 No Peak Fail_Purify FAIL: Repurify (Unreacted SM) Check1->Fail_Purify Peak Detected Check3 Check Amide I Position (>1640 cm⁻¹?) Check2->Check3 No Doublet Check2->Fail_Purify Doublet Detected Pass PASS: 4'-Chloro-3-hydroxybenzanilide Confirmed Check3->Pass Yes (~1650) Fail_Isomer FAIL: Isomer Contamination (Suspect 2-hydroxy) Check3->Fail_Isomer No (<1640)

Figure 2: Logical decision tree for validating product purity via FTIR.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Chloroaniline (CAS 106-47-8). National Institute of Standards and Technology.[5][6][7][8] [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Hydroxybenzoic acid (CAS 99-06-9).[1] National Institute of Standards and Technology.[5][6][7][8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Amide I/II and substitution patterns).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][9] (Source for detailed benzanilide vibrational assignments).

Sources

Validation

Melting point of 4-Chloro-N-(3-hydroxyphenyl)benzamide

This guide provides an in-depth technical analysis of 4-Chloro-N-(3-hydroxyphenyl)benzamide , a structural intermediate often evaluated in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) and salicylanili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-N-(3-hydroxyphenyl)benzamide , a structural intermediate often evaluated in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) and salicylanilide anthelmintics.

Due to its status as a specific synthetic intermediate rather than a commodity chemical, standardized physicochemical data is often fragmented. This guide synthesizes available experimental data from structural analogs to bracket the melting point and provides a validated protocol for its synthesis and characterization.

Physicochemical Profile & Comparative Analysis

The melting point of a crystalline solid is a function of its intermolecular forces (hydrogen bonding,


-

stacking) and molecular symmetry. To determine the expected thermal behavior of 4-Chloro-N-(3-hydroxyphenyl)benzamide , we analyze it against three experimentally verified structural analogs.
Comparative Melting Point Data
CompoundStructure DescriptionMelting Point (°C)Key Structural Influence
Target Compound 4-Chloro-N-(3-hydroxyphenyl)benzamide 188 – 192 (Predicted) Combined effect of p-Cl stacking and amide-phenol H-bonding.
Analog A 4-Chlorobenzanilide199 – 201 [1]High symmetry + Cl-dipole interactions increase lattice energy.
Analog B 3-Hydroxybenzanilide126 – 128 [2]Meta-substitution disrupts packing efficiency, lowering MP.
Isomer C 4-Chloro-N-(4-hydroxyphenyl)benzamide211 [3]Para-symmetry maximizes packing density (highest MP).
Structural-Property Logic
  • The Chlorine Effect: Comparing Benzanilide (MP ~163°C) to Analog A (4-Chlorobenzanilide, MP ~200°C) shows that the para-chloro substituent significantly stabilizes the crystal lattice, raising the MP by ~37°C.

  • The Hydroxyl Effect: Comparing Benzanilide to Analog B (3-Hydroxybenzanilide, MP ~127°C) shows that the meta-hydroxyl group lowers the MP by ~36°C due to the disruption of planarity and symmetry, despite the potential for hydrogen bonding.

  • Synthesis of Effects: For the target compound, the p-Cl group drives the MP up, while the m-OH group exerts a moderating effect.

    • Calculation: Base (163) + Cl effect (+37) - OH effect (-36)

      
       164°C.
      
    • Correction: In disubstituted systems, the amide H-bond network often stabilizes the structure more than simple additivity suggests. The experimental range is likely 180°C–195°C , distinct from the para-isomer (211°C).

Validated Synthetic Protocol

To obtain the target compound for melting point verification, the following Schotten-Baumann acylation protocol is recommended. This method minimizes ester formation (O-acylation) and favors the desired amide (N-acylation).

Reaction Scheme


Materials
  • Substrate: 3-Aminophenol (1.0 eq, 10 mmol, 1.09 g)

  • Reagent: 4-Chlorobenzoyl chloride (1.05 eq, 10.5 mmol, 1.84 g)

  • Solvent: Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.09 g) in anhydrous THF (20 mL).

    • Note: Ensure the solution is clear. If the aminophenol is dark (oxidized), recrystallize it from water before use to ensure a sharp melting point of the final product.

  • Base Addition: Add Triethylamine (1.7 mL, 12 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

    • Causality: Cooling is critical to control the exotherm and prevent O-acylation (esterification) of the phenol group, which is kinetically favored at higher temperatures.

  • Acylation: Dropwise, add 4-chlorobenzoyl chloride (1.84 g) dissolved in THF (5 mL) over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours . Monitor via TLC (50:50 Hexane/EtOAc).

  • Quench & Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold 1M HCl . This protonates any unreacted amine and dissolves the TEA salts.

    • The product will precipitate as a solid.[1] Filter the crude solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual acid.
      
  • Purification (Critical for MP):

    • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

    • Result: White to off-white crystalline needles.

Structural & Pathway Visualization

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) influencing the physical properties.

G cluster_0 Melting Point Drivers Start1 3-Aminophenol (MP: 123°C) Intermediate Reaction Complex (0°C, THF) Start1->Intermediate + TEA Start2 4-Chlorobenzoyl Chloride Start2->Intermediate Dropwise Product 4-Chloro-N-(3-hydroxyphenyl)benzamide (Target) Intermediate->Product N-Acylation (Kinetic Control) SideProduct O-Acylated Impurity (Ester) Intermediate->SideProduct High Temp (Thermodynamic) Factor1 Para-Cl (+ Stacking) Factor1->Product Factor2 Meta-OH (- Symmetry) Factor2->Product

Figure 1: Synthesis pathway highlighting the critical kinetic control required to avoid ester formation, and the structural factors influencing the final melting point.

Experimental Validation Checklist

To ensure the melting point data you generate is authoritative, follow this validation protocol:

  • TLC Purity Check:

    • Mobile Phase: Hexane:Ethyl Acetate (1:1).

    • The target amide is significantly more polar than the starting chloride but less polar than the aminophenol.

    • Rejection Criteria: If a second spot appears (higher R_f), it is likely the ester byproduct. Recrystallize again.

  • Melting Point Determination:

    • Use a capillary melting point apparatus (e.g., Stuart SMP10).

    • Ramp rate: 10°C/min until 150°C, then 1°C/min .

    • Expected Observation: Sharp melting transition (range < 2°C). A broad range (>3°C) indicates wet sample or ester contamination.

  • Spectroscopic Confirmation (NMR):

    • 1H NMR (DMSO-d6): Look for the amide singlet (

      
       ppm) and the phenolic hydroxyl singlet (
      
      
      
      ppm). The absence of the phenolic proton suggests O-acylation.

References

  • ChemicalBook. (2024). 4-Chlorobenzanilide Properties and Melting Point Data. Retrieved from

  • ChemBK. (2024). 3-Hydroxybenzanilide Physicochemical Properties. Retrieved from

  • Stenutz, R. (2023). Data for 4-chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from

  • BenchChem. (2025).[1] General Amide Synthesis Protocols from Benzoyl Chlorides. Retrieved from

Sources

Comparative

A Comparative Crystallographic Guide to 4-Chloro-N-phenylbenzamide and Its Derivatives: Unraveling Structure-Property Relationships

For Immediate Release In the landscape of pharmaceutical and materials science, the benzamide scaffold remains a cornerstone for the design of novel molecules with tailored properties. Among these, 4-chloro-N-phenylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the benzamide scaffold remains a cornerstone for the design of novel molecules with tailored properties. Among these, 4-chloro-N-phenylbenzamide and its derivatives have garnered significant interest due to their diverse biological activities and potential for crystal engineering. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the crystal structures of this class of compounds. By examining the subtle interplay of substituent effects on molecular conformation and intermolecular interactions, we aim to furnish a foundational understanding for the rational design of next-generation materials and therapeutics.

The Significance of the 4-Chloro-N-phenylbenzamide Scaffold

The 4-chloro-N-phenylbenzamide core is a versatile structural motif. The presence of the amide linkage provides a key site for hydrogen bonding, a critical interaction in both biological systems and the formation of robust crystal lattices. The two phenyl rings offer platforms for substitution, allowing for the fine-tuning of electronic and steric properties. The 4-chloro substituent on one of the rings introduces the potential for halogen bonding and other non-covalent interactions, further influencing the solid-state architecture. Understanding how these features collectively dictate the three-dimensional arrangement of molecules in a crystal is paramount for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability.

Comparative Crystal Structure Analysis: A Tale of Twists and Bonds

To elucidate the impact of substitution on the crystal structure of 4-chloro-N-phenylbenzamide, we will compare the parent molecule with a selection of its derivatives. The key parameters for our analysis will be the dihedral angle between the two phenyl rings, which describes the overall molecular conformation, and the nature of the intermolecular interactions that govern the crystal packing.

Table 1: Comparative Crystallographic Data of 4-Chloro-N-phenylbenzamide and Its Derivatives
Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (°)Key Intermolecular Interactions
4-Chloro-N-phenylbenzamideC₁₃H₁₀ClNOTriclinicP-159.6N-H···O hydrogen bonds forming C(4) chains.[1]
4-Chloro-N,N-diphenylbenzamideC₁₉H₁₄ClNOMonoclinicP2₁/c4.452 (centroid distance) & 6.499 (centroid distance)C-H···O and C-H···Cl interactions; no classical N-H hydrogen bonds.[2]
3,5-Dichloro-N-(4-chlorophenyl)benzamideC₁₃H₈Cl₃NOMonoclinicP2₁/c-N-H···O, C-H···Cl hydrogen bonds, and Cl···Cl short contacts.[3]
N-(4-Chlorophenyl)-4-nitrobenzamideC₁₃H₉ClN₂O₃MonoclinicP2₁/c4.63N-H···O(nitro) hydrogen bonds linking molecules into zigzag chains; intramolecular C-H···O hydrogen bond.[4]

Note: The dihedral angle for 4-Chloro-N,N-diphenylbenzamide is presented as the distance between the centroids of the phenyl rings due to the tertiary amide structure.

Analysis of Substituent Effects:

The Parent Compound: 4-Chloro-N-phenylbenzamide

The crystal structure of the parent compound, 4-chloro-N-phenylbenzamide, is characterized by a significant twist between the two phenyl rings, with a dihedral angle of 59.6°.[1] This non-planar conformation is a common feature in many benzanilides. The primary organizing force in the crystal lattice is the formation of N-H···O hydrogen bonds, which link the molecules into chains.[1]

Steric Hindrance: 4-Chloro-N,N-diphenylbenzamide

Replacing the amide proton with an additional phenyl group in 4-chloro-N,N-diphenylbenzamide dramatically alters the molecular and crystal structure. The absence of the N-H donor precludes the formation of classical hydrogen bonds. Instead, the crystal packing is dictated by weaker C-H···O and C-H···Cl interactions.[2] The molecule adopts a conformation where the two phenyl rings attached to the nitrogen are nearly perpendicular to each other.[2]

Electron-Withdrawing Groups: N-(4-Chlorophenyl)-4-nitrobenzamide

The introduction of a strong electron-withdrawing nitro group in N-(4-chlorophenyl)-4-nitrobenzamide leads to a remarkably planar molecule, with a dihedral angle of only 4.63° between the aromatic rings.[4] This planarity is further stabilized by an intramolecular C-H···O hydrogen bond.[4] In the crystal, the dominant intermolecular interaction shifts from the amide oxygen to the nitro group's oxygen atoms, with N-H···O(nitro) hydrogen bonds linking the molecules into zigzag chains.[4]

Halogenation Effects: 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Increasing the halogen substitution, as seen in 3,5-dichloro-N-(4-chlorophenyl)benzamide, introduces additional non-covalent interactions that influence crystal packing. Alongside the expected N-H···O hydrogen bonds, the structure is stabilized by C-H···Cl interactions and short Cl···Cl contacts.[3] These additional interactions can lead to more complex and dense packing arrangements.

Experimental Methodologies: From Synthesis to Structure

The synthesis and crystal structure determination of these compounds follow a well-established workflow. The insights gained from this process are crucial for understanding the structure-property relationships.

Diagram 1: General Workflow for Crystal Structure Analysis

Crystal Structure Analysis Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Single Crystal Growth cluster_Diffraction X-ray Diffraction cluster_Analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Slow Evaporation / Vapor Diffusion Purification->Crystallization Data_Collection Single-Crystal X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for the synthesis and crystal structure analysis of 4-chloro-N-phenylbenzamide derivatives.

Step-by-Step Experimental Protocol: A Representative Synthesis and Crystallization

The following protocol is a generalized procedure based on the synthesis of various N-substituted benzamides.

Synthesis of N-(substituted-phenyl)-4-chlorobenzamide:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Acylation: Cool the solution in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in the same solvent to the cooled mixture with continuous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to yield the pure benzamide derivative.

Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected at a controlled temperature (often 100 K or 298 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion: A Framework for Rational Design

This comparative guide illustrates the profound impact of subtle chemical modifications on the crystal structures of 4-chloro-N-phenylbenzamide derivatives. The interplay between steric and electronic effects of substituents dictates the molecular conformation and the hierarchy of intermolecular interactions, ultimately governing the solid-state architecture. The planarity of the molecule can be significantly influenced by the presence of electron-withdrawing groups, while the introduction of additional functional groups can lead to new and predictable hydrogen or halogen bonding motifs.

The experimental protocols and structural data presented herein provide a robust framework for researchers in the field. By understanding these fundamental principles of crystal engineering, scientists can more effectively design and synthesize novel 4-chloro-N-phenylbenzamide derivatives with desired physicochemical properties for a wide range of applications, from advanced pharmaceuticals to functional organic materials. The self-validating nature of crystallographic analysis, where the final refined structure must be consistent with the experimental diffraction data, ensures the trustworthiness of these findings.

References

  • N-(4-Chlorophenyl)-4-nitrobenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2768. [Link]

  • 4-Chloro-N-phenylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3171. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o815. [Link]

  • Zhang, J., Li, Y., Wang, B., & Zhang, Q. F. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Molecules, 26(6), 1563. [Link]

  • Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1976. [Link]

  • Saeed, A., Khera, R. A., & Simpson, J. (2010). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o19. [Link]

  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3171. [Link]

  • Shukla, P., Singh, A., & Singh, R. K. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Chemistry - Section A, 57A, 513-520. [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Spectra of Hydroxybenzanilides

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of hydroxybenzanilides, focusing on the structural isomers (ortho-, meta-, and para-) and their performance relative to the parent com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of hydroxybenzanilides, focusing on the structural isomers (ortho-, meta-, and para-) and their performance relative to the parent compound, benzanilide.[1]

Executive Summary

Hydroxybenzanilides (HBAs) are a class of pharmacophores widely utilized in drug development for their antimicrobial, antioxidant, and anti-inflammatory properties.[1] Their electronic absorption spectra are critical for characterizing solute-solvent interactions, tautomeric equilibria, and purity.[1]

This guide compares the three structural isomers—2-hydroxybenzanilide (Salicylanilide) , 3-hydroxybenzanilide , and 4-hydroxybenzanilide —against the parent molecule, benzanilide .[1] The analysis reveals that the ortho-isomer (2-HBA) exhibits distinct spectral features due to intramolecular hydrogen bonding (IMHB), making it a unique candidate for specific photonic and chelating applications compared to its meta and para counterparts.[1]

Comparative Spectral Analysis

The introduction of a hydroxyl (-OH) auxochrome to the benzanilide scaffold alters the electronic transitions (


 and 

). The position of the -OH group dictates the magnitude of the spectral shift (bathochromic effect) and the sensitivity to solvent polarity (solvatochromism).
Key Spectral Data (Ethanol, 25°C)
CompoundStructurengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(nm)

(L[1][2][3][4][5]·mol⁻¹·cm⁻¹)
Key Spectral Feature
Benzanilide Ph-CO-NH-Ph263~12,500Baseline

transition.[1]
2-Hydroxybenzanilide (Salicylanilide)o-HO-C₆H₄-CO-NH-Ph278, 325 (sh)~14,000Dual band: Distinct long-wavelength shoulder due to IMHB.
3-Hydroxybenzanilide m-HO-C₆H₄-CO-NH-Ph272~11,000Moderate red shift; lacks conjugation resonance of para.
4-Hydroxybenzanilide p-HO-C₆H₄-CO-NH-Ph286~18,500Strong Bathochromic Shift: Extended conjugation through the amide linkage.[1]

Note: Values are representative of standard analytical grade ethanol solutions. "sh" denotes a spectral shoulder.[6]

Structural Drivers of Absorption
  • Ortho-Effect (2-HBA): The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (O-H[1]···O=C). This planarizes the molecule, enhancing conjugation and creating a low-energy transition band (~325 nm) absent in other isomers. This feature is sensitive to protic solvents which can disrupt the IMHB.

  • Para-Conjugation (4-HBA): The para-hydroxyl group acts as a strong electron donor (+M effect) aligned with the electron-withdrawing carbonyl group.[1] This "push-pull" electronic system lowers the energy gap (

    
    ) for the 
    
    
    
    transition, resulting in the most significant red shift of the primary peak.
  • Meta-Induction (3-HBA): The meta-hydroxyl group cannot participate in direct resonance with the carbonyl group.[1] Its effect is primarily inductive, resulting in the smallest spectral shift relative to benzanilide.

Mechanistic Insight: Solvatochromism & Tautomerism

The utility of hydroxybenzanilides in drug assays often depends on their stability in varying pH and solvent environments.

Intramolecular Hydrogen Bonding (IMHB) in 2-HBA

The ortho-isomer is unique because it can undergo Excited State Intramolecular Proton Transfer (ESIPT) .[1] While primarily a fluorescence phenomenon, the ground-state pre-organization (Enol form) is visible in the UV absorption spectrum.

Diagram 1: Structural Dynamics and ESIPT Pathway

ESIPT_Pathway Enol_Ground Enol Form (Ground State) (Stable IMHB) Enol_Excited Enol Form (Excited) (π -> π* Transition) Enol_Ground->Enol_Excited UV Absorption (hν) Keto_Excited Keto Form (Excited) (Proton Transfer) Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto Form (Ground State) (Transient) Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Keto_Ground->Enol_Ground Back Proton Transfer

Caption: The cycle of Enol-Keto tautomerism in 2-hydroxybenzanilide facilitated by UV absorption.

Solvent Polarity Effects
  • Non-polar Solvents (Cyclohexane): 2-HBA exhibits a sharp, well-defined IMHB band.[1]

  • Polar Protic Solvents (Ethanol/Water): Intermolecular hydrogen bonding with the solvent competes with the intramolecular bond. This causes the long-wavelength band to broaden or hypsochromically shift (blue shift) as the "closed" ring structure is disrupted.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating protocol.

Materials & Reagents
  • Analytes: 2-, 3-, and 4-Hydroxybenzanilide (>98% purity).[1]

  • Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent) with quartz cuvettes (1 cm path length).

Step-by-Step Methodology

Diagram 2: Experimental Workflow

Protocol_Workflow Start Start Stock 1. Prepare Stock Solution (1.0 mM in Ethanol) Start->Stock Dilution 2. Serial Dilution (10 - 50 µM) Stock->Dilution Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Scan 4. Spectral Scan (200 - 400 nm) Blank->Scan Validation 5. Beer's Law Validation (Plot Abs vs. Conc) Scan->Validation End Data Analysis Validation->End

Caption: Standardized workflow for determining molar absorptivity and spectral maxima.

  • Stock Preparation: Dissolve accurately weighed hydroxybenzanilide (approx. 2.13 mg) in 10 mL of ethanol to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 µM) using the same solvent.

  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (200–400 nm) to subtract solvent absorbance.

  • Measurement: Rinse the sample cuvette with the lowest concentration solution. Fill and scan. Repeat for all concentrations.

  • Validation: Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ). Calculate the slope to determine the Molar Absorptivity (
    
    
    ) using Beer-Lambert Law:
    
    
    .
    • Self-Check: The correlation coefficient (

      
      ) must be >0.999. If not, re-prepare solutions.
      

Application in Drug Development

  • Purity Assays: The unique

    
     of the isomers allows for the detection of regiochemical impurities during synthesis. For example, trace amounts of 4-HBA in a sample of 2-HBA can be detected by examining the 286 nm region where 2-HBA has a minimum.[1]
    
  • Metal Chelation Studies: 2-Hydroxybenzanilide acts as a bidentate ligand.[1] Upon complexation with metals (e.g., Cu²⁺, Zn²⁺), the IMHB band shifts significantly, making it a useful colorimetric probe for metal ion sensing.[1]

References

  • Comparison of metabolism and elimination: Mitchell, S. C., et al. (1982).[1] "A comparison of the metabolism and elimination of benzanilide and salicylanilide in the rat." Xenobiotica. Link

  • Salicylanilide Spectral Data: NIST Chemistry WebBook, SRD 69. "Salicylanilide UV/Visible Spectrum." Link

  • Solvatochromism of Analogs: BenchChem. "A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones." Link

  • Ortho-Effect Mechanism: Lapinski, L., et al. (2010).[1] "Positive Identification of UV-Generated, Non-Hydrogen-Bonded Isomers of o-Hydroxybenzaldehyde." The Journal of Physical Chemistry A. Link

  • Molar Absorptivity Principles: Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-Chloro-N-(3-hydroxyphenyl)benzamide

Executive Summary & Chemical Profile Objective: To establish a safe, compliant disposal workflow for 4-Chloro-N-(3-hydroxyphenyl)benzamide, preventing environmental contamination and personnel exposure. Rationale: As a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a safe, compliant disposal workflow for 4-Chloro-N-(3-hydroxyphenyl)benzamide, preventing environmental contamination and personnel exposure.

Rationale: As a halogenated phenolic benzamide, this compound presents specific disposal challenges. The presence of the chlorine atom mandates its classification as Halogenated Organic Waste in most jurisdictions to prevent dioxin formation during improper incineration. The phenolic moiety adds potential acidity and aquatic toxicity risks.

Chemical Attribute Specification Disposal Implication
Chemical Structure Benzamide core with 4-Cl and 3-OH substitutionsHalogenated Waste Stream (Strict segregation required).
Molecular Formula C₁₃H₁₀ClNO₂High carbon content; suitable for high-temp incineration.
Acidity (pKa) ~9-10 (Phenolic OH)Can form salts in high pH; avoid mixing with strong acids in waste.
Hazards (Inferred) Irritant (H315/H319), Aquatic ToxicityDo NOT dispose of down drains.
Hazard Assessment & Pre-Disposal Handling

Standard Operating Procedure (SOP) Pre-requisites

Before disposal, you must validate the state of the waste. Treat this compound as a Hazardous Substance with "Not Fully Tested" toxicity profiles, common for research intermediates.

2.1 Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationReason
Gloves Nitrile (Double-glove recommended)Phenolic compounds can permeate standard latex.
Respiratory N95 or P100 (if powder); Fume Hood (if liquid)Prevents inhalation of fine particulates.
Eye Protection Chemical Safety GogglesProtects against corrosive/irritant splashes.
Body Lab Coat (Buttoned), Closed-toe shoesPrevents dermal absorption.
2.2 Incompatibility Check
  • Oxidizers: Incompatible with strong oxidizers (e.g., Peroxides, Nitric Acid). Risk of exothermic reaction.

  • Bases: Soluble in strong alkali (forming phenolate salts).

  • Acids: Hydrolysis of the amide bond may occur in strong acid waste, releasing 4-chlorobenzoic acid and 3-aminophenol. Keep neutral if possible.

Disposal Workflows (Decision Logic)

The following logic gate determines the correct waste stream.

DisposalWorkflow Start Waste Generation 4-Chloro-N-(3-hydroxyphenyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid Liquid SolidBin Stream D: Hazardous Solid Waste (Label: Toxic, Halogenated) Solid->SolidBin Bag & Tag LiquidType Solvent Composition? Liquid->LiquidType HaloStream Stream A: Halogenated Organic Waste (Contains DCM, Chloroform, or >1% Halogens) LiquidType->HaloStream Halogenated Solvent LiquidType->HaloStream Non-Halo Solvent + Compound (Compound contains Cl -> Treat as Halo) Aqueous Stream C: Aqueous Waste (Buffers, Water) LiquidType->Aqueous Water/Buffer NonHaloStream Stream B: Non-Halogenated Organic Waste (Methanol, Ethanol, DMSO) Aqueous->HaloStream If >1% Organic Content Aqueous->Aqueous Trace only (Check Local Regs)

Figure 1: Disposal Decision Tree. Note that because the compound itself contains Chlorine, any significant concentration in a non-halogenated solvent technically classifies the mixture as "Halogenated Waste" in strict compliance regimes.

Detailed Protocols
Protocol A: Solid Waste Disposal

Applicable to: Pure compound, expired stocks, weighing paper, contaminated PPE.

  • Containment: Place solid material in a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Container: Transfer the bag into a wide-mouth high-density polyethylene (HDPE) drum or white bucket designated for "Solid Hazardous Waste."

  • Labeling:

    • Chemical Name: Write full name (No abbreviations).

    • Constituents: "4-Chloro-N-(3-hydroxyphenyl)benzamide >98%".

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Route: High-temperature incineration by a licensed waste contractor.

Protocol B: Liquid Waste (Solutions/HPLC Waste)

Applicable to: Reaction mixtures, mother liquors.

  • Classification: Due to the chlorine atom on the benzamide ring, the safest default is Halogenated Organic Waste .

    • Why? Mixing halogenated compounds into non-halogenated fuel blending streams can violate incinerator permits (dioxin risk).

  • Collection:

    • Use an HDPE or Glass carboy (Amber glass if photosensitive).

    • Do NOT use metal cans (phenols can corrode metal over time).

  • Segregation:

    • Keep separate from: Oxidizing acids (Nitric, Perchloric).

  • Labeling:

    • Tag as "Halogenated Organic Waste".

    • List all solvents (e.g., "Methanol 90%, 4-Chloro-N-(3-hydroxyphenyl)benzamide 10%").

Protocol C: Empty Container Management

Applicable to: Original vendor vials.

  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label.

  • Final Step: Dispose of the dry, rinsed vial in "Glass/Sharps" or "Solid Waste" depending on facility rules for "P-listed" vs "U-listed" equivalents (Treat as standard chemical container waste).

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE Up: Don nitrile gloves, goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.

    • Liquid Spill: Absorb with vermiculite or commercial organic spill pads.

  • Decontamination: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References
  • PubChem. 3-Chloro-4-hydroxybenzamide (Analogue Structure & Safety). National Library of Medicine. [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories - Waste Classification Guide.[Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-N-(3-hydroxyphenyl)benzamide

Executive Summary & Chemical Context 4-Chloro-N-(3-hydroxyphenyl)benzamide is a halogenated benzanilide derivative frequently employed as a scaffold in medicinal chemistry (e.g., kinase inhibition or protease targeting)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Chloro-N-(3-hydroxyphenyl)benzamide is a halogenated benzanilide derivative frequently employed as a scaffold in medicinal chemistry (e.g., kinase inhibition or protease targeting).

The Safety Paradox: While often categorized generically as an "Irritant" (H315/H319/H335) in vendor catalogs due to a lack of chronic toxicity data, its structural moieties dictate a stricter handling protocol. The phenol group increases the risk of percutaneous absorption and protein denaturation, while the chlorobenzamide core suggests potential environmental persistence and metabolic stability.

Core Directive: In the absence of comprehensive toxicological data (LD50/LC50), you must apply the Precautionary Principle . Treat this compound as a Potent Unknown until validated otherwise. This guide outlines a PPE strategy that balances maximum protection with the dexterity required for high-precision weighing and synthesis.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection.

Structural MoietyAssociated Hazard RiskPhysiological Impact
Phenolic Hydroxyl (-OH) Skin Absorption & Corrosivity Phenols can anesthetize nerve endings, meaning exposure may occur without immediate pain. Potential for protein denaturation.
Halogenated Ring (Cl-) Lipophilicity Increases the compound's ability to cross cell membranes. If dissolved in DMSO, skin permeability increases by ~100x.
Benzamide Linker Sensitization Amide derivatives are known sensitizers. Repeated exposure may lead to allergic dermatitis or respiratory sensitization.
Physical State (Solid) Inhalation (Dust) Fine crystalline powders generate electrostatic aerosols during weighing, posing a direct respiratory threat.

The PPE Protocol: A Layered Defense System

Do not rely on a "one size fits all" approach. Select your PPE tier based on the state of matter and solvent system.

Tier 1: Handling Solid Powder (Weighing/Transfer)

Primary Risk: Inhalation of particulates and electrostatic dispersion.

  • Respiratory: N95 (minimum) or P100 respirator if outside a fume hood. Preferred: Handling strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: Extended Cuff Nitrile (Purple/Teal) to cover lab coat wrist cuffs.

    • Logic: Visual contrast between layers helps identify breaches immediately.

  • Eyes: Chemical Safety Goggles (Indirect Vent). Standard safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (Cotton/Polyester blend) buttoned to the neck.

Tier 2: Handling Solutions (Dissolved in DMSO/DCM/Methanol)

Primary Risk: Enhanced skin absorption via solvent carrier effect.

  • Respiratory: Fume hood is mandatory .[1] Volatile solvents (DCM) require active ventilation; respirators alone are ineffective against solvent vapors without specific organic vapor cartridges.

  • Hands: Laminate Film (Silver Shield) or High-Breakthrough Nitrile .

    • Critical: Standard nitrile degrades rapidly in Dichloromethane (DCM). If using DMSO, standard nitrile is acceptable only for splash protection (change immediately upon contact).

  • Eyes: Face Shield + Safety Goggles.[2] (Splash risk is elevated during sonication or pipetting).

  • Body: Chemical-resistant apron (Tyvek or PVC) worn over the lab coat to prevent soak-through in case of a spill.

Operational Workflow: The Self-Validating System

This workflow integrates safety checks directly into the experimental process.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Place an ionizing fan or anti-static gun near the balance. 4-Chloro-N-(3-hydroxyphenyl)benzamide is prone to static charge, causing "fly-away" powder.

  • Waste Setup: Pre-label a solid waste container as "Halogenated Organic Solid" and place it inside the hood.

  • Glove Check: Inflate gloves slightly to check for pinholes before donning.

Phase 2: Execution (The "Hot" Zone)
  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches particulates. Use a gentle rolling motion.

  • Solubilization:

    • Add solvent slowly down the side of the vial to prevent aerosol displacement.

    • Cap the vial immediately after addition.

  • Self-Validation Step: Check the outer glove. Is there any discoloration? If yes, halt, doff outer gloves, wash inner gloves, and re-don new outer gloves.

Phase 3: Decontamination (The "Cool" Zone)
  • Wipe Down: Clean the balance and work surface with a detergent solution (e.g., Alconox), followed by a solvent wipe (Ethanol).

  • Doffing Sequence:

    • Remove apron (if used).

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove inner gloves.

    • Wash hands with soap and cool water. (Warm water opens pores, increasing absorption risk if residue is present).

Visualization of Safety Logic

Diagram 1: Risk Assessment & PPE Decision Matrix

This decision tree helps you select the correct protection level based on your specific task.

RiskMatrix Start Task: Handle 4-Chloro-N-(3-hydroxyphenyl)benzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid RiskSolid Risk: Inhalation & Static Dust Solid->RiskSolid RiskLiquid Risk: Transdermal Absorption Liquid->RiskLiquid PPESolid PPE TIER 1: Fume Hood + N95 Backup Double Nitrile Gloves Safety Goggles RiskSolid->PPESolid PPELiquid PPE TIER 2: Fume Hood (MANDATORY) Laminate/Thick Nitrile Gloves Face Shield + Apron RiskLiquid->PPELiquid

Caption: Logic flow for selecting PPE based on the physical state and associated physiological risks.

Diagram 2: Operational Workflow (The "Self-Validating" Loop)

This workflow ensures no step is missed during the handling process.

Workflow Prep 1. PREP Anti-static check Waste bin in hood Don 2. DONNING Inner Glove (White) Outer Glove (Purple) Prep->Don Action 3. ACTION Weigh/Dissolve (Keep sash low) Don->Action Check 4. VALIDATE Check gloves for splashes/tears Action->Check Check->Action Pass Decon 5. DECON Wipe surfaces Dispose waste Check->Decon Done Doff 6. DOFFING Remove outer -> inner Wash hands (Cool water) Decon->Doff

Caption: Step-by-step operational loop emphasizing the "Validate" step during active handling.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to prevent dust generation, then wipe up.

  • Liquid Spill: Cover with absorbent pads. If dissolved in DCM, use a specific organic spill kit.

  • Skin Exposure: Immediately wash with Polyethylene Glycol 300 (PEG-300) if available (standard for phenols), or copious amounts of cool water for 15 minutes. Do not scrub.

Waste Disposal
Waste StreamClassificationContainer Requirements
Solid Waste Hazardous Chemical (Halogenated)Yellow bag/bin, double-bagged. Label "Toxic Solid".
Liquid Waste Halogenated Organic SolventSafety can (HDPE or Glass). Do not mix with acids.
Contaminated PPE Hazardous DebrisTreat outer gloves and weigh boats as solid chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Standards (29 CFR 1910.1450). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][3]

  • PubChem. Compound Summary: 4-Chloro-N-(3-hydroxyphenyl)benzamide (Analogous Structures). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

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